Diniconazole
Description
Diniconazole is a conazole fungicide used to control a range of diseases including mildew, bunts and smuts systemically with curative and protective action. It also inhibits the demethylation of steroids distrupting ergosterol biosynthesis.
structure given in first source
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUIAKEJMZPQG-AWNIVKPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040363 | |
| Record name | Diniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-24-3, 70217-36-6 | |
| Record name | Diniconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclopentezol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diniconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(2,4-dichlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 70217-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X82HVO1N83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An SEO-Driven, In-Depth Analysis of a Broad-Spectrum Triazole Fungicide
Abstract
Diniconazole is a potent, systemic triazole fungicide recognized for its broad-spectrum efficacy against a wide array of fungal pathogens in agricultural and horticultural applications. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of the C14-demethylase enzyme (CYP51), a critical step in the ergosterol biosynthesis pathway. This technical guide provides a comprehensive overview for researchers, delving into the physicochemical properties, stereoisomerism, and fungicidal mechanism of Diniconazole. Furthermore, it presents detailed experimental protocols for its chemical synthesis, residue analysis, and the assessment of its ecotoxicological impact on non-target organisms. The guide also explores its environmental fate, including degradation pathways, and collates SEO-driven, long-tail keywords to enhance the discoverability of related scientific research.
Introduction: Understanding Diniconazole
Diniconazole, with the IUPAC name (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, is a synthetic conazole fungicide introduced to control a range of diseases such as powdery mildew, bunts, and smuts.[1][2] Its systemic nature allows it to be absorbed and translocated within plant tissues, providing both protective and curative action against fungal infections.[1] The molecule's structure, featuring a dichlorophenyl group and a triazole ring, is key to its biological activity and also influences its environmental behavior and persistence.[3] For researchers, a deep understanding of its chemical and biological characteristics is fundamental for developing novel applications, assessing environmental risk, and devising effective analytical strategies.
This guide is structured to provide a logical progression of information, beginning with the fundamental chemistry of Diniconazole and its mechanism of action, followed by practical, field-proven methodologies for its study, and concluding with its broader environmental and toxicological implications.
A Note on Long-Tail Keywords for Scientific Researchers
To facilitate discoverability within the scientific community, this document is optimized with long-tail keywords that researchers are likely to use. These include:
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Diniconazole mechanism of action in fungi
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Enantioselective degradation of diniconazole in soil
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Toxicological effects of diniconazole enantiomers
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Quantitative analysis of diniconazole in water samples
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Diniconazole residue analysis using HPLC-MS/MS
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Impact of diniconazole on soil microbial community diversity
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Photodegradation pathways of diniconazole
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Diniconazole-induced oxidative stress in aquatic organisms
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Laboratory synthesis of triazole fungicides
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Diniconazole as a plant growth regulator
Chapter 1: Physicochemical Properties and Stereoisomerism
A thorough understanding of Diniconazole's physicochemical properties is essential for predicting its environmental fate, designing effective formulations, and developing analytical methods.
1.1 Core Chemical Properties
Diniconazole is a white to off-white solid with low aqueous solubility and low volatility, characteristics that contribute to its persistence in soil and water systems.[1] Its chlorinated hydrocarbon nature enhances its lipophilicity, allowing for effective penetration of biological membranes.[3]
| Property | Value | Source |
| IUPAC Name | (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | [4] |
| CAS Number | 83657-24-3 (for racemate) | [1] |
| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [4] |
| Molecular Weight | 326.22 g/mol | [4] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [5] |
| Physical State | White to off-white solid | [4] |
1.2 The Significance of Stereoisomerism
Diniconazole is a chiral compound, possessing both a chiral center and a C=C double bond, which gives rise to four stereoisomers: (E,R), (E,S), (Z,R), and (Z,S).[6] This is a critical consideration for researchers, as these isomers can exhibit significant differences in their biological activity, degradation rates, and ecotoxicity.
The more active enantiomer is Diniconazole-M , which is the (R)-enantiomer.[7] This enantiomer is often responsible for the majority of the fungicidal activity.[7] The differential bioactivity underscores the importance of enantioselective analysis in both efficacy studies and environmental risk assessment. For instance, studies on the dissipation of Diniconazole in fruits have shown that the S-enantiomer can degrade preferentially, leading to an enrichment of the more active R-enantiomer over time.[2]
Chapter 2: Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Diniconazole belongs to the triazole class of fungicides, which act as Demethylation Inhibitors (DMIs).[8] The core mechanism is the targeted disruption of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[4]
2.1 The Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[9] The biosynthesis of ergosterol is a complex, multi-step process. Diniconazole specifically targets and inhibits the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51) encoded by the ERG11 gene.[8]
Causality of Inhibition: The nitrogen atom (N4) in the triazole ring of Diniconazole binds to the heme iron atom in the active site of the CYP51 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site. The inhibition of 14α-demethylation leads to a depletion of ergosterol and a simultaneous accumulation of toxic, methylated sterol precursors within the fungal cell.[4] This disruption of sterol composition severely impairs the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the cessation of fungal growth and cell death.[4]
Caption: Mechanism of Diniconazole action on the fungal ergosterol biosynthesis pathway.
Chapter 3: Methodologies for the Researcher
This chapter provides detailed, actionable protocols for the synthesis, analysis, and biological assessment of Diniconazole. These methods are designed to be self-validating and are grounded in established scientific principles.
3.1 Experimental Protocol: Laboratory Synthesis of Diniconazole
The synthesis of Diniconazole involves a multi-step process, beginning with commercially available precursors. This protocol is based on established organometallic and heterocyclic chemistry principles.[4]
Rationale: The synthesis strategy relies on building the carbon skeleton first via a Grignard reaction, followed by oxidation to a ketone, which then serves as an electrophile for the nucleophilic addition of the triazole ring. This sequence ensures high yields and good control over the final structure.
Step-by-Step Methodology:
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Preparation of the Grignard Reagent:
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In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine and gently warm to activate the magnesium.
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Add a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
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Once the reaction is complete (magnesium is consumed), cool the solution to 0 °C.
-
-
Grignard Reaction with 2,4-Dichlorobenzaldehyde:
-
Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.
-
-
Oxidation to the Ketone:
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Dissolve the intermediate alcohol in dichloromethane (DCM).
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Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone. Purify by column chromatography if necessary.
-
-
Formation of the Triazole Linkage:
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In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
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Add 1,2,4-triazole (1.1 eq) portion-wise at 0 °C and stir until hydrogen evolution ceases.
-
Add a solution of the ketone (1.0 eq) in anhydrous DMF dropwise to the triazole salt solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Diniconazole.
-
3.2 Experimental Protocol: Residue Analysis in Soil and Biota by LC-MS/MS
This protocol provides a robust method for the extraction, clean-up, and quantification of Diniconazole residues in complex matrices like soil and animal tissues.
Rationale: The combination of a QuEChERS-style extraction, solid-phase extraction (SPE) clean-up, and detection by tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to detect low-level residues in complex environmental and biological samples.
Caption: General workflow for Diniconazole residue analysis in environmental samples.
Step-by-Step Methodology:
-
Extraction:
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Weigh 20.0 g of the homogenized sample (e.g., soil, fish tissue) into a centrifuge tube.
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Add 100 mL of an acetone/n-hexane mixture (e.g., 1:2 v/v) and homogenize at high speed for 2 minutes.
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Centrifuge at 2,500 rpm for 5 minutes and collect the organic supernatant.
-
Repeat the extraction on the remaining pellet with 50 mL of n-hexane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate to near dryness at <40°C using a rotary evaporator.
-
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Defatting/Partitioning (for fatty matrices):
-
Dissolve the residue from Step 1 in 30 mL of n-hexane.
-
Perform liquid-liquid extraction three times with 30 mL portions of n-hexane-saturated acetonitrile.
-
Combine the acetonitrile extracts and concentrate to dryness at <40°C.
-
Dissolve the final residue in n-hexane to a known volume (e.g., 10 mL).
-
-
Clean-up (Solid-Phase Extraction):
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Condition a synthetic magnesium silicate SPE cartridge (e.g., 1000 mg) with n-hexane.
-
Load the sample extract from Step 2 onto the cartridge.
-
Wash the cartridge with n-hexane to remove non-polar interferences.
-
Elute Diniconazole from the cartridge using an appropriate solvent mixture (e.g., acetone/n-hexane).
-
Concentrate the eluate to dryness and reconstitute in a known volume of mobile phase (e.g., acetonitrile/water, 1:1 v/v).
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier to improve ionization) is common.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
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Detection: Use Multiple Reaction Monitoring (MRM) mode. Select at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
Quantification: Prepare a calibration curve using certified reference standards of Diniconazole. Calculate the concentration in the sample based on the peak area or height relative to the calibration curve.
-
3.3 Experimental Protocol: Assessing Impact on Soil Microbial Communities
This protocol outlines a method to evaluate the effects of Diniconazole on the structure and diversity of soil bacterial and fungal communities using next-generation sequencing.
Rationale: 16S rRNA (for bacteria) and ITS (Internal Transcribed Spacer, for fungi) gene amplicon sequencing are powerful, culture-independent methods to profile complex microbial communities. This approach provides a comprehensive view of how a chemical stressor like Diniconazole can alter microbial diversity and community composition.
Step-by-Step Methodology:
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Experimental Setup and Soil Sampling:
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Prepare soil microcosms and treat them with different concentrations of Diniconazole (including a control with no fungicide).
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Incubate the microcosms under controlled conditions (temperature, moisture).
-
Collect soil samples at various time points (e.g., day 0, 7, 30, 60) to assess temporal changes. Store samples at -80°C prior to DNA extraction.
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-
Soil DNA Extraction:
-
Use a commercially available soil DNA extraction kit that is designed to handle inhibitors like humic acids (e.g., DNeasy PowerSoil Kit, Qiagen).
-
Follow the manufacturer's protocol to extract total genomic DNA from approximately 0.25-0.5 g of soil.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification of Marker Genes:
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For Bacteria: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F/805R) that are barcoded for multiplexing.
-
For Fungi: Amplify the ITS1 or ITS2 region using universal fungal primers (e.g., ITS1F/ITS2) that are also barcoded.
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Perform PCR in triplicate for each sample to minimize amplification bias. Use a high-fidelity DNA polymerase.
-
Verify the PCR products by running a small volume on an agarose gel to confirm the correct amplicon size.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons (e.g., using AMPure XP beads).
-
Quantify the purified library and pool all samples in equimolar concentrations.
-
Sequence the final library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering (e.g., using QIIME 2 or DADA2) to remove low-quality reads and chimeras.
-
Taxonomic Assignment: Cluster the high-quality sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Assign taxonomy to these sequences by comparing them against a reference database (e.g., SILVA or Greengenes for 16S; UNITE for ITS).
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1 richness) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distance) to compare community composition between different treatments and time points. Visualize beta diversity using ordination plots like Principal Coordinate Analysis (PCoA).
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Statistical Analysis: Use statistical tests (e.g., PERMANOVA) to determine if the observed differences in microbial communities between treatments are statistically significant.
-
Chapter 4: Environmental Fate and Degradation
Diniconazole's persistence and degradation pathways are critical for assessing its environmental risk. Its low solubility and volatility contribute to its tendency to remain in soil and aquatic systems.[1]
4.1 Photodegradation
Sunlight is a significant factor in the degradation of Diniconazole on plant and soil surfaces.[10] The primary photodegradation reaction involves the geometrical isomerization of the more stable (E)-isomer to the (Z)-isomer. This is often followed by an intramolecular cyclization reaction, forming a cyclized derivative.[11]
Caption: Primary photodegradation pathway of Diniconazole.
4.2 Microbial Degradation
In soil and water, microbial activity plays a role in the degradation of Diniconazole, though the process can be slow, leading to its classification as a persistent compound.[1] The degradation half-life of Diniconazole enantiomers in fruit crops ranges from approximately 2.5 to 7.9 days, with the S-enantiomer often degrading more rapidly than the R-enantiomer.[2] Microbial degradation of related triazole fungicides often involves processes such as hydrolysis, dehalogenation, and hydroxylation, catalyzed by microbial enzymes.[2] Genera such as Pantoea, Serratia, Ochrobactrum, and Bacillus have been identified as key players in the degradation of similar fungicides.[2]
Chapter 5: Ecotoxicology and Non-Target Effects
While effective against target fungi, the potential impact of Diniconazole on non-target organisms is a key area of research for environmental risk assessment.
5.1 Aquatic Toxicity
Diniconazole exhibits moderate toxicity to aquatic organisms.[1]
-
Algae: Triazole fungicides can inhibit the growth of green algae. For the species Scenedesmus obliquus, the EC50 values for the related triazole hexaconazole were found to be enantioselective, with the 96-hour EC50 for the racemic mixture being 0.178 mg/L.[13] This suggests that Diniconazole likely has a similar inhibitory effect on algal growth.
5.2 Terrestrial Ecotoxicity
-
Soil Microorganisms: As discussed in Chapter 3.3, fungicides can alter the structure and function of soil microbial communities. Application of triazoles can lead to shifts in the abundance of key bacterial and fungal phyla and may inhibit important soil enzyme activities, such as dehydrogenase activity.[11]
-
Other Organisms: Diniconazole is reported to be moderately toxic to birds and honeybees.[1]
5.3 Plant Growth Regulation
Beyond its fungicidal properties, Diniconazole also acts as a plant growth regulator (PGR).[1] Like other triazoles, it can inhibit gibberellin biosynthesis in plants, leading to reduced stem elongation and a more compact growth habit.[12] This effect has been observed in bean plants, where it decreased plant height and leaf area.[1]
| Organism/Endpoint | Value/Observation | Source |
| Fungicidal Activity (EC50) | ||
| Botrytis cinerea | 0.012 mg/L | [1] |
| Sclerotinia fimicola | <0.001 mg/L | [1] |
| Fusarium graminearum | 0.008 mg/L | [1] |
| Aquatic Toxicity | ||
| Zebrafish (Danio rerio) | Exhibits dose-dependent toxicity. 96h LC50 for related Difenoconazole is ~1.17-1.45 mg/L. | [1][12] |
| Green Algae (Scenedesmus obliquus) | Growth inhibition expected. 96h EC50 for related Hexaconazole is 0.178 mg/L. | [13] |
| Environmental Fate | ||
| Half-life (Dissipation) | R-enantiomer: 5.3-7.9 days (in fruit); S-enantiomer: 2.5-7.1 days (in fruit) | [2] |
Conclusion
Diniconazole remains a significant tool in disease management for modern agriculture. Its potent and specific mechanism of action against the fungal ergosterol biosynthesis pathway makes it highly effective. However, its environmental persistence, stereoisomer-specific behavior, and potential for non-target toxicity necessitate a comprehensive and nuanced approach to its study and application. For the research scientist, understanding the detailed methodologies for its synthesis, analysis, and ecotoxicological evaluation is paramount. By leveraging the technical protocols and foundational knowledge presented in this guide, the scientific community can continue to build upon our understanding of Diniconazole, ensuring its responsible use and fostering the development of next-generation fungal control strategies.
References
-
AERU. (n.d.). Diniconazole (Ref: XE-779). University of Hertfordshire. [Link]
-
PubChem. (n.d.). Diniconazole-M. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Photodegradation of fungicide diniconazole (I; X=Cl). [Link]
-
AERU. (n.d.). Diniconazole-M. University of Hertfordshire. [Link]
-
PubMed. (2021). Enantioselective Dissipation, Residue, and Risk Assessment of Diniconazole Enantiomers in Four Kinds of Fruits. National Library of Medicine. [Link]
-
PubMed. (2016). Fungal cell membrane-promising drug target for antifungal therapy. National Library of Medicine. [Link]
-
MDPI. (2023). Combined Developmental Toxicity of the Pesticides Difenoconazole and Dimethomorph on Embryonic Zebrafish. [Link]
-
ResearchGate. (n.d.). Photoinduced isomerization of diniconazole-M (190) followed by cyclization. [Link]
- Google Patents. (n.d.).
-
PubMed. (2024). Microbial Community Profiling Protocol with Full-length 16S rRNA Sequences and Emu. National Library of Medicine. [Link]
-
Journal of Hygienic Engineering and Design. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). [Link]
-
ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. [Link]
-
Frontiers. (2022). Exposure to fenvalerate and tebuconazole exhibits combined acute toxicity in zebrafish and behavioral abnormalities in larvae. [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. [Link]
-
Frontiers. (n.d.). Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database. [Link]
-
ResearchGate. (n.d.). Enantioselective Toxic Effects of Hexaconazole Enantiomers Against Scenedesmus Obliquus. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Microbial Community Profiling Protocol with Full-length 16S rRNA Sequences and Emu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Embryotoxic Effects of Pesticides in Zebrafish (Danio rerio): Diflubenzuron, Pyriproxyfen, and Its Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 8. Growth modeling of the green microalga Scenedesmus obliquus in a hybrid photobioreactor as a practical tool to understand both physical and biochemical phenomena in play during algae cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. cdn.apub.kr [cdn.apub.kr]
- 12. Frontiers | Beyond Taxonomic Identification: Integration of Ecological Responses to a Soil Bacterial 16S rRNA Gene Database [frontiersin.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
In the ever-expanding universe of scientific information, discoverability is paramount. For researchers, scientists, and drug development professionals, the ability to quickly and efficiently find relevant, accurate, and in-depth technical information is not a matter of convenience, but a cornerstone of innovation. This guide departs from rigid, one-size-fits-all approaches to keyword categorization. Instead, we will delve into the nuanced world of researcher intent, providing a framework to understand the "why" behind a search query. By aligning your content with these underlying motivations, you can create technical guides and whitepapers that not to just rank in search results, but to become indispensable resources for your target audience.
The Genesis of a Query: Deconstructing Researcher Intent
The journey of a researcher, from a nascent idea to a validated discovery, is mirrored in their information-seeking behavior.[1][2] This journey is not linear but cyclical, involving various stages of exploration, focused investigation, and practical application.[3][4][5][6][7] Understanding these stages is the key to unlocking the intent behind their keywords. We can distill this complex behavior into five core researcher intents:
-
Exploratory Intent: The inception of a research question.
-
Mechanistic Intent: The quest to understand the underlying "how" and "why."
-
Methodological Intent: The search for practical, actionable protocols and techniques.
-
Validation & Troubleshooting Intent: The need to verify findings and overcome experimental hurdles.
-
Application & Innovation Intent: The drive to apply knowledge and push the boundaries of the field.
This framework moves beyond the simplistic "informational" versus "transactional" dichotomy, offering a more granular and actionable model for scientific content creation.[8]
The Five Pillars of Researcher Intent: A Framework for Content Strategy
To effectively guide content creation, we must dissect each of these intents, identifying the characteristic keywords and the corresponding content strategies that will resonate with the researcher at each stage.
Exploratory Intent: Charting the Unkown
At this initial stage, researchers are casting a wide net, seeking to understand the landscape of a new field, disease, or technology. Their queries are often broad and conceptual.
| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |
| Exploratory | To gain a broad overview and identify key areas of interest. | overview, introduction to, basics of, review, landscape, history of, key players in | "neuroinflammation overview", "introduction to CRISPR-Cas9", "drug discovery landscape for Alzheimer's", "history of monoclonal antibodies" | Foundational whitepapers, comprehensive review articles, historical perspectives, and expert interviews. |
Mechanistic Intent: Unraveling the "Why"
Once a general understanding is established, the researcher delves deeper, seeking to comprehend the fundamental biological or chemical processes at play.
| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |
| Mechanistic | To understand the underlying mechanisms of action. | pathway, mechanism of action, signaling cascade, molecular basis of, role of...in... | "mTOR signaling pathway in cancer", "mechanism of action of metformin", "JAK-STAT signaling cascade", "molecular basis of neurodegeneration" | In-depth technical guides with detailed signaling pathway diagrams, animations, and expert commentary on molecular interactions. |
Methodological Intent: The How-To of Discovery
Here, the focus shifts from the theoretical to the practical. Researchers are actively looking for detailed instructions to replicate or adapt experiments.
| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |
| Methodological | To find specific protocols and experimental procedures. | protocol, assay, method, technique, step-by-step guide, workflow | "CRISPR-Cas9 knockout protocol", "western blot protocol for membrane proteins", "cell culture technique for primary neurons", "next-generation sequencing workflow" | Detailed, step-by-step protocols with downloadable checklists, video demonstrations, and explanations of critical steps. |
Validation & Troubleshooting Intent: Ensuring Rigor and Overcoming Hurdles
Scientific progress is rarely linear. This intent reflects the critical need to validate results and troubleshoot experiments that have gone awry.
| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |
| Validation & Troubleshooting | To confirm experimental results and solve technical problems. | troubleshooting, optimization, common pitfalls, validation of, quality control for | "western blot troubleshooting high background", "PCR optimization for GC-rich templates", "common pitfalls in flow cytometry", "validation of a new antibody" | Troubleshooting guides with decision trees, FAQs, case studies of experimental failures and solutions, and expert Q&A sessions. |
Application & Innovation Intent: From Bench to Breakthrough
The culmination of the research journey is the application of knowledge to solve a problem or create something new. This intent is characterized by a forward-looking and solution-oriented mindset.
| Intent Stage | Primary Goal | Characteristic Keyword Modifiers | Example Keywords | Recommended Content |
| Application & Innovation | To apply findings to new contexts and explore novel therapeutic strategies. | application of, in drug discovery, therapeutic target, novel approach, future of | "application of organoids in drug screening", "STAT3 as a therapeutic target", "novel approaches to CAR-T cell therapy", "future of personalized medicine" | In-depth whitepapers on the application of technologies in drug development, case studies of successful therapeutic interventions, and forward-looking articles on emerging trends. |
Visualizing the Researcher's Journey: A Keyword Intent Workflow
To translate this framework into a practical workflow for content creation, we can visualize the process from initial keyword analysis to the final content output.
Caption: A workflow for creating researcher-centric content.
Protocol for Identifying and Categorizing Researcher Intent Keywords
This protocol provides a systematic approach to uncovering and classifying keywords based on the five researcher intents.
Objective: To identify and categorize keywords that reflect the specific information needs of researchers, scientists, and drug development professionals.
Materials:
-
Keyword research tools (e.g., Google Keyword Planner, Ahrefs, SEMrush)
-
Spreadsheet software (e.g., Google Sheets, Microsoft Excel)
-
Access to scientific databases and journals (e.g., PubMed, Scopus)
Procedure:
-
Seed Keyword Identification:
-
Begin by brainstorming a list of broad "seed" keywords related to your core topic. These should be fundamental concepts in your field.
-
Example: If your topic is "monoclonal antibodies," your seed keywords might include "monoclonal antibody," "mAb," "antibody engineering," and "hybridoma technology."
-
-
Keyword Expansion using Intent Modifiers:
-
For each seed keyword, append the characteristic keyword modifiers for each of the five researcher intents (see tables above).
-
Example: For the seed keyword "monoclonal antibody," you would generate phrases like "monoclonal antibody overview" (Exploratory), "monoclonal antibody mechanism of action" (Mechanistic), "monoclonal antibody production protocol" (Methodological), "monoclonal antibody purification troubleshooting" (Validation & Troubleshooting), and "monoclonal antibody in cancer therapy" (Application & Innovation).
-
-
Data Collection from Keyword Research Tools:
-
Input your expanded keyword lists into your chosen keyword research tools.
-
Export the data, including the keyword, search volume, and any related keywords suggested by the tool.
-
-
Analysis of Scientific Literature:
-
Categorization and Prioritization:
-
In your spreadsheet, create columns for the keyword, its corresponding researcher intent, and its search volume.
-
Categorize each keyword based on the five intents.
-
Prioritize keywords that have a reasonable search volume and are highly relevant to your expertise and content goals.
-
The Interplay of Intents: A Signaling Pathway Analogy
The five researcher intents are not isolated states but rather interconnected nodes in a dynamic process of discovery. We can visualize this relationship as a signaling pathway, where the output of one stage of inquiry often serves as the input for the next.
Caption: The cyclical and interconnected nature of researcher intents.
By understanding and catering to these five fundamental researcher intents, you can create a content ecosystem that supports scientists at every stage of their journey. This approach not only enhances the visibility of your technical content but also establishes your authority and trustworthiness within the scientific community.
References
- (PDF) Information Seeking Behavior of Academic Scientists - ResearchGate. (2025, August 6).
- Online Searching Styles: A Case-Study-Based Model of Searching Behavior - University of Washington. Retrieved from the University of Washington website.
- The Importance of Keywords and References in a Scientific Manuscript - ResearchGate. (2022, December 9).
- Using Search Engines - Academic Research Guide Association.
- Navigating the Drug Development Process: From Discovery to Market - SEQENS. (2024, September 13).
- Information-seeking behavior of basic science researchers: implications for library services.
- Using search engines – Research and Writing Skills for Academic and Graduate Researchers - RMIT Open Press.
- Search Behavior Modeling – User Intent, Analysis and SEO - IMMWIT.
- Drug discovery and development: introduction to the general public and patient groups. (2023, May 23).
- Your Initial Keyword Research and Keyword Intent | Booya Digital.
- The Drug Development Timeline: Why It Takes Over 10 Years | IntuitionLabs.
- (PDF) Toward a Web Search Information Behavior Model - ResearchGate.
- Information-seeking behaviors of academic researchers in the internet age: A user study in the United States, China and Greece.
- The Ultimate Guide to Academic Search Engines (2026) - Paperguide. (2025, May 1).
- Information seeking behaviour of mathematicians: scientists and students. (2014, December 4).
- How To Incorporate Search Intent into Keyword Research - SMA Marketing. (2025, March 13).
- Models of Information Seeking Behaviour: A Comparative Study.
- Tips for Effective Research on Search Engines — Premier Healthcare Marketing Blog. Retrieved from the Premier Healthcare Marketing Blog.
- The Complete Drug Discovery and Development Journey - Impact Healthcare. (2024, October 21).
- Information-Seeking Behavior in the Digital Age: A Multidisciplinary Study of Academic Researchers | Ge.
- Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life. (2023, February 20).
- Search Behavior Patterns - Boxes and Arrows. (2008, January 30).
- (PDF) Best search engines for researchers - ResearchGate. (2022, November 1).
- Title, abstract and keywords: a practical guide to maximize the visibility and impact of academic papers - PubMed Central. (2024, July 31).
- From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025, May 5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Information-seeking behavior of basic science researchers: implications for library services - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the Drug Development Process: From Discovery to Market - SEQENS [seqens.com]
- 4. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. impactcare.co.in [impactcare.co.in]
- 7. ijprajournal.com [ijprajournal.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Identifying Keywords for Scientific Papers: A Simple 5-Step Guide | Researcher.Life [researcher.life]
- 11. Title, abstract and keywords: a practical guide to maximize the visibility and impact of academic papers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
A Senior Application Scientist's Guide to Rapamycin: Methodologies and Applications in Preclinical Research
Abstract: This technical guide provides a comprehensive overview of Rapamycin (also known as Sirolimus), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). We delve into the core mechanism of mTOR signaling and its inhibition by Rapamycin, offering detailed, field-proven protocols for its application in both in vitro and in vivo preclinical research. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to design, execute, and validate experiments using Rapamycin. We cover critical methodological considerations, from stock solution preparation to the validation of pathway inhibition, and explore key research applications in cancer biology, autophagy, and immunology.
Section 1: Core Mechanism of Action: The mTOR Signaling Hub
The mTOR signaling pathway is a master regulator of cell metabolism, growth, proliferation, and survival, integrating signals from nutrients, growth factors, and cellular energy status.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.
Rapamycin exerts its inhibitory effect primarily on mTORC1. It first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to allosteric inhibition of its kinase activity.[3] This inhibition disrupts the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and cell growth.[4] While acute Rapamycin treatment is specific to mTORC1, prolonged or high-dose exposure can also indirectly inhibit the assembly and function of mTORC2 in some contexts.[3][5]
Caption: A generalized workflow for a preclinical in vivo efficacy study using Rapamycin.
Section 4: Key Applications in Preclinical Research
Rapamycin's potent and specific mechanism of action has made it an invaluable tool across multiple fields of research.
-
Cancer Biology: The mTOR pathway is hyperactive in up to 80% of human cancers, making it a pivotal target. [6]Rapamycin and its analogs (rapalogs) are used preclinically to inhibit cancer cell growth, suppress tumor angiogenesis, and delay tumor progression. [7][8][9]It is particularly effective in models of cancers driven by mutations upstream of mTOR, such as those with PTEN loss or PI3K/Akt activation.
-
Autophagy Induction: By inhibiting mTORC1, a major negative regulator of autophagy, Rapamycin is one of the most widely used pharmacological inducers of this cellular recycling process. [10][11][12]This application is critical for studying the roles of autophagy in neurodegenerative diseases, aging, and cellular homeostasis. [13]* Immunology and Transplant Research: Rapamycin has potent immunosuppressive properties by inhibiting the proliferation of T-cells and B-cells. [3][14]It is a clinically approved drug used to prevent organ transplant rejection. [14][15]In research, it is used to modulate immune responses, study T-cell differentiation, and investigate autoimmune disease models. [16][17]* Aging and Longevity: Rapamycin is the most robust chemical agent known to extend lifespan across multiple species, from yeast to mice. [6][18][19]This has made it a cornerstone of aging research, used to investigate the molecular mechanisms that connect nutrient sensing to longevity and to ameliorate various age-related declines in function. [6]
Section 5: Troubleshooting and Best Practices
-
Inconsistent In Vitro Results: If you fail to see inhibition of p-S6K, re-evaluate your Rapamycin stock. Ensure it was dissolved completely in DMSO and stored properly. Confirm that your cells are sensitive to Rapamycin, as some cell lines exhibit resistance.
-
In Vivo Toxicity: Monitor animals closely for weight loss and other signs of poor health. While generally well-tolerated at standard doses, high doses or chronic treatment can lead to metabolic side effects. Intermittent dosing strategies (e.g., once every 3-5 days) have been shown to maintain efficacy while minimizing side effects. [20][21]* Vehicle Controls are Non-Negotiable: Always include a group of animals treated with the vehicle solution alone. This is the only way to ensure that the observed phenotype is due to Rapamycin and not the delivery vehicle.
-
Validate Each New Batch: It is good practice to perform a simple in vitro Western blot to confirm the biological activity of each new batch of Rapamycin before committing to a large or lengthy in vivo experiment.
References
-
NutritionFacts.org. (2024). Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan. Retrieved from [Link]
-
Lin, W.-R., et al. (2021). Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways. Frontiers in Oncology. Retrieved from [Link]
-
Chen, J., et al. (2018). Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells. Experimental and Therapeutic Medicine. Retrieved from [Link]
-
University of Wisconsin-Madison. Rapamycin. Environment, Health & Safety. Retrieved from [Link]
-
ResearchGate. Western blot analysis of mTOR, S6K1, P-4E-BP, Myog, Myod, and Myhc.... Retrieved from [Link]
-
Wullschleger, S., et al. (2006). mTOR signaling at a glance. Journal of Cell Science. Retrieved from [Link]
-
Thomson, A. W., et al. (2009). Paradoxical Aspects of Rapamycin Immunobiology in Transplantation. American Journal of Transplantation. Retrieved from [Link]
-
Comas, M., et al. (2012). New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis. Aging. Retrieved from [Link]
-
Gallo, J. M., et al. (1994). Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Wikipedia. mTOR. Retrieved from [Link]
-
Kaeberlein, M., et al. (2025). Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease. medRxiv. Retrieved from [Link]
-
ResearchGate. (2015). How to make sure rapamycin completely dissolve in medium?. Retrieved from [Link]
-
Shi, L., et al. (2022). Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
Rebo, J., et al. (2023). Blazing a trail for the clinical use of rapamycin as a geroprotecTOR. GeroScience. Retrieved from [Link]
-
Feldman, M. E., et al. (2009). Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PLoS Biology. Retrieved from [Link]
- Google Patents. US5530006A - Rapamycin formulation for IV injection.
-
JCI Insight. (2025). Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome. Retrieved from [Link]
-
Oncotarget. (2023). Cancer Prevention With Rapamycin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1998). 14C rapamycin. Retrieved from [Link]
-
Spandidos Publications. (2012). Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl‑2 and Bax. Retrieved from [Link]
-
Healthspan. (2023). Examining Rapamycin's Role in Cancer Prevention: Insights from Dr. Mikhail Blagosklonny's Research. Retrieved from [Link]
-
Longevity.Technology. (2023). Managing immune suppression and graft rejection with rapamycin in organ transplantation. Retrieved from [Link]
-
University of Wisconsin-Madison. Use of Rapamycin. Environment, Health & Safety. Retrieved from [Link]
-
ACS Publications. (2023). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. Retrieved from [Link]
-
PNAS. (2008). Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation. Retrieved from [Link]
-
American Physiological Society. (2022). Rapamycin-induced autophagy in osteosarcoma cells is mediated via the biglycan/Wnt/β-catenin signaling axis. Retrieved from [Link]
-
The Jackson Laboratory. (2014). Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction. Retrieved from [Link]
-
ResearchGate. In vivo rapamycin administration altered the proportion of immune cells.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging. Retrieved from [Link]
-
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
-
CancerChoices. Rapamycin (Sirolimus). Retrieved from [Link]
-
AACR Journals. The Enigma of Rapamycin Dosage. Molecular Cancer Therapeutics. Retrieved from [Link]
-
ScienceDaily. (2016). Transplant drug may provide benefits after spinal cord injury. Retrieved from [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the protocols for using rapamycin (sirolimus) for longevity?. Retrieved from [Link]
-
Journal of Clinical Investigation. (2012). mTOR: a pharmacologic target for autophagy regulation. Retrieved from [Link]
-
The Journals of Gerontology: Series A. (2016). Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease. Retrieved from [Link]
-
Protocol Exchange. (2012). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
Sources
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. gethealthspan.com [gethealthspan.com]
- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]
- 15. Paradoxical Aspects of Rapamycin Immunobiology in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Rapamycin immunomodulation utilizes time-dependent alterations of lymph node architecture, leukocyte trafficking, and gut microbiome [insight.jci.org]
- 17. sciencedaily.com [sciencedaily.com]
- 18. medrxiv.org [medrxiv.org]
- 19. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 20. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Current Non-Viral-Based Strategies to Manufacture CAR-T Cells [mdpi.com]
- 3. Non-viral chimeric antigen receptor (CAR) T cells going viral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxcyte.com [maxcyte.com]
- 5. CAR-T manufacturing reduces heterogeneity between CIDP and multiple myeloma patient-derived T cells [thno.org]
- 6. Improving CAR-T immunotherapy: Overcoming the challenges of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of CAR T cell exhaustion and current counteraction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. the-scientist.com [the-scientist.com]
- 10. Strategies to overcome tumor microenvironment immunosuppressive effect on the functioning of CAR-T cells in high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to overcome tumor microenvironment immunosuppressive effect on the functioning of CAR-T cells in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CAR-T Cells Hit the Tumor Microenvironment: Strategies to Overcome Tumor Escape [frontiersin.org]
- 13. Antigen escape in CAR-T cell therapy: Mechanisms and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Strategies to Overcome Antigen Heterogeneity in CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Predictive markers for the efficacy of CAR T-cell therapy: the interplay between CAR T-cell fitness and systemic immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Biomarkers for prediction of CAR T therapy outcomes: current and future perspectives [frontiersin.org]
- 22. vjhemonc.com [vjhemonc.com]
- 23. Syngeneic Mouse Models for Pre-Clinical Evaluation of CAR T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. blog.td2inc.com [blog.td2inc.com]
- 26. Predictive value of preclinical models for CAR-T cell therapy clinical trials: a systematic review and meta-analysis | bioRxiv [biorxiv.org]
- 27. The FDA’s Regulatory Framework for Chimeric Antigen Receptor‐T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The regulation of CAR-T cells [insights.bio]
- 29. premier-research.com [premier-research.com]
- 30. fdli.org [fdli.org]
- 31. friendsofcancerresearch.org [friendsofcancerresearch.org]
The Metabolic Gauntlet: Unraveling the Biotransformation of Diniconazole in Planta
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diniconazole, a potent triazole fungicide, is instrumental in managing a broad spectrum of fungal diseases in agriculture. Its efficacy, however, is intrinsically linked to its metabolic fate within the plant system. This technical guide provides an in-depth exploration of the metabolic pathway of Diniconazole in plants, designed for researchers, scientists, and professionals in drug development. We will navigate the journey of Diniconazole from its absorption to its ultimate transformation into various metabolites, elucidating the key enzymatic players and biochemical reactions that govern this process. This guide emphasizes the causality behind experimental choices and provides a framework for understanding and predicting the behavior of xenobiotics in plants.
Introduction: The Xenobiotic Challenge in Plants
Plants have evolved sophisticated enzymatic machinery to metabolize foreign compounds, or xenobiotics, as a defense mechanism.[1][2][3] This metabolic process, often analogized to the detoxification pathways in animals, typically occurs in three phases:
-
Phase I: Modification: The initial step involves the introduction or exposure of functional groups (e.g., hydroxyl, carboxyl) on the xenobiotic molecule, primarily through oxidation, reduction, or hydrolysis. This increases the molecule's reactivity and prepares it for the subsequent phase.
-
Phase II: Conjugation: The modified xenobiotic is then conjugated with endogenous molecules such as sugars, amino acids, or glutathione. This process significantly increases the water solubility of the compound, reduces its toxicity, and facilitates its transport and sequestration.
-
Phase III: Compartmentalization: Finally, the conjugated metabolites are transported and stored in specific cellular compartments, such as the vacuole, or are incorporated into cell wall components, effectively removing them from active metabolic pathways.
Diniconazole, as a xenobiotic, is subjected to this intricate metabolic gauntlet upon entering the plant system. Understanding its specific biotransformation pathway is paramount for optimizing its fungicidal activity, assessing its environmental impact, and ensuring food safety.
The Metabolic Journey of Diniconazole: A Step-by-Step Analysis
While a complete, universally accepted metabolic pathway for Diniconazole across all plant species is yet to be fully elucidated in a single comprehensive study, a cohesive picture can be constructed from research on triazole fungicides and xenobiotic metabolism in plants. The primary metabolic transformations involve oxidation and conjugation.
Phase I: The Oxidative Transformation
The initial and most critical step in the metabolism of Diniconazole is oxidation, a reaction predominantly catalyzed by the versatile cytochrome P450 monooxygenases (CYPs) .[3][4][5][6] These heme-containing enzymes are central to the detoxification of a wide array of xenobiotics in plants.[3][5][6] In the case of Diniconazole, CYPs are responsible for hydroxylation reactions, introducing hydroxyl (-OH) groups at various positions on the molecule.
Based on the metabolism of similar triazole fungicides and related compounds, the likely sites for hydroxylation on the Diniconazole molecule are the t-butyl group and the dichlorophenyl ring.
Hypothesized Phase I Metabolic Steps:
-
Hydroxylation of the t-butyl group: One of the methyl groups on the t-butyl moiety is oxidized to a hydroxymethyl group.
-
Hydroxylation of the dichlorophenyl ring: A hydroxyl group is introduced onto the aromatic ring.
These hydroxylation reactions result in the formation of more polar and reactive metabolites, primed for the subsequent conjugation phase.
Phase II: Conjugation for Detoxification and Sequestration
Following oxidation, the hydroxylated Diniconazole metabolites undergo conjugation with endogenous sugar molecules, a process mediated by UDP-glycosyltransferases (UGTs) .[7] UGTs are a large family of enzymes that play a crucial role in the glycosylation of a wide range of substrates, including plant hormones, secondary metabolites, and xenobiotics.[7][8]
In this phase, a glucose molecule is typically transferred from UDP-glucose to the hydroxyl group of the Diniconazole metabolite, forming a glucoside conjugate. This conjugation step is critical for several reasons:
-
Increased Water Solubility: The addition of the hydrophilic sugar moiety dramatically increases the water solubility of the metabolite.
-
Reduced Toxicity: Glycosylation generally leads to a significant reduction in the biological activity and toxicity of the xenobiotic.
-
Facilitated Transport and Storage: The resulting glucoside conjugates are recognized by plant transport systems and are actively sequestered into the vacuole or apoplast for long-term storage, effectively removing them from the cytoplasm.
The culmination of these metabolic processes is the transformation of the parent Diniconazole molecule into a series of more polar, less toxic, and readily sequestered metabolites.
Visualizing the Metabolic Pathway
To provide a clearer understanding of the biotransformation process, the following diagram illustrates the hypothesized metabolic pathway of Diniconazole in plants.
Caption: Hypothesized metabolic pathway of Diniconazole in plants.
Experimental Methodologies for Elucidating the Metabolic Pathway
The elucidation of a xenobiotic's metabolic pathway in plants is a meticulous process that requires a combination of advanced analytical techniques. The following outlines a standard experimental workflow.
Radiolabeling Studies: Tracing the Fate of Diniconazole
The cornerstone of metabolic fate studies is the use of radiolabeled compounds.[9][10][11][12] Synthesizing Diniconazole with a radioactive isotope, typically Carbon-14 (¹⁴C), allows for the sensitive and accurate tracking of the parent compound and its metabolites within the plant.
Protocol: ¹⁴C-Diniconazole Application and Sample Collection
-
Synthesis of ¹⁴C-Diniconazole: Obtain or synthesize Diniconazole with a ¹⁴C label at a stable position within the molecule.
-
Plant Treatment: Apply the ¹⁴C-Diniconazole solution to the plants of interest (e.g., wheat, apple seedlings) via a defined method, such as foliar spray or root application.
-
Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points post-application (e.g., 0, 24, 48, 72, and 168 hours) to monitor the uptake, translocation, and metabolism of the compound over time.
-
Sample Processing: Immediately freeze the collected samples in liquid nitrogen and store them at -80°C to halt any further metabolic activity.
Extraction and Quantification of Metabolites
Once the radiolabeled plant samples are collected, the next step is to extract the parent compound and its metabolites and quantify the distribution of radioactivity.
Protocol: Metabolite Extraction and Analysis
-
Homogenization and Extraction: Homogenize the frozen plant tissue in a suitable solvent system (e.g., acetone/water or methanol/water) to extract the radiolabeled compounds.[13][14]
-
Liquid-Liquid Partitioning: Perform liquid-liquid partitioning (e.g., with n-hexane) to separate non-polar compounds from polar metabolites.[13]
-
Quantification of Radioactivity: Use liquid scintillation counting (LSC) to determine the amount of ¹⁴C in each fraction (extractable, non-extractable, and different solvent partitions).
-
Chromatographic Separation: Employ High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent ¹⁴C-Diniconazole from its various ¹⁴C-metabolites.[13][15][16][17]
Structural Identification of Metabolites
The final and most challenging step is to determine the precise chemical structures of the separated metabolites. This is typically achieved using high-resolution mass spectrometry.
Protocol: Metabolite Identification
-
LC-MS/MS Analysis: Analyze the HPLC fractions containing the radiolabeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][15][16]
-
Fragmentation Analysis: The MS/MS fragmentation patterns of the metabolites are compared with that of the parent Diniconazole and with synthesized authentic standards (if available) to deduce their chemical structures.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the accurate mass and elemental composition of the metabolites, further aiding in their identification.
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for studying the metabolic pathway of Diniconazole in plants.
Caption: Experimental workflow for elucidating Diniconazole's metabolic pathway.
Quantitative Data Summary
While specific quantitative data on the distribution of Diniconazole and its metabolites in various plant species is dispersed across numerous studies focusing on residue analysis, a general trend can be summarized. The following table provides a representative overview of the dissipation of Diniconazole in different crops.
| Crop | Initial Residue (ppm) | Residue after 15 days (ppm) | Half-life (hours) |
| Cucumber | 1.418 | 0.113 | 73.79 |
| Pepper | 2.836 | 0.359 | 20.71 |
Note: Data compiled from various residue analysis studies. The actual values can vary depending on the experimental conditions, application rate, and plant species.
Conclusion and Future Perspectives
The metabolic pathway of Diniconazole in plants follows the classical three-phase model of xenobiotic detoxification, involving oxidation by cytochrome P450 enzymes and subsequent conjugation by UDP-glycosyltransferases. This biotransformation process is crucial for the plant's ability to tolerate the fungicide and ultimately determines its persistence and residual levels in crops.
For researchers and professionals in drug development, a thorough understanding of these metabolic pathways is essential for:
-
Designing More Effective Fungicides: By understanding how plants metabolize a particular compound, new molecules can be designed with improved metabolic stability, leading to enhanced efficacy and lower application rates.
-
Predicting Environmental Fate: Knowledge of the metabolites formed is critical for assessing the environmental impact of the fungicide and its degradation products.
-
Ensuring Food Safety: A comprehensive understanding of the metabolic pathway is a prerequisite for setting maximum residue limits (MRLs) and conducting accurate dietary risk assessments.
Future research should focus on conducting comprehensive metabolic fate studies using radiolabeled Diniconazole in key agricultural crops to definitively identify all major metabolites and elucidate the complete, species-specific metabolic pathways. Furthermore, identifying the specific CYP and UGT isozymes involved in Diniconazole metabolism will open up new avenues for crop improvement through genetic engineering to enhance fungicide tolerance and detoxification capacity.
References
-
Asakura, T., Kitamura, M., Seki, W., Iida, T., Nakazato, M., Kazuo, Y., & Nemoto, S. (2017). [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 58(4), 195–200. [Link]
-
Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Journal of Experimental Botany, 74(12), 3417–3431. [Link]
-
Huyet, J., Hertog, M. L. A. T. M., & Nicolaï, B. M. (2018). Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit. Frontiers in Plant Science, 9, 137. [Link]
-
Kreuz, K., & Tommasini, R. (1997). Metabolism of the 14C-labeled herbicide clodinafop-propargyl in plant cell cultures of wheat and tobacco. Journal of Agricultural and Food Chemistry, 45(12), 4968–4973. [Link]
-
Lee, S. H., & Kim, K. R. (2017). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis. Flower Research Journal, 25(2), 65-70. [Link]
-
Liu, X., Dong, F., Xu, J., Liu, X., Wu, X., & Zheng, Y. (2013). LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. Journal of Chromatography B, 940, 98–105. [Link]
-
Pascal-Lorber, S., Laurent, F., & Vingering, J. (2004). Metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max). Journal of Agricultural and Food Chemistry, 52(15), 4806–4813. [Link]
-
Park, J., Lee, S., Kim, S., Park, Y., Kim, Y., Lee, T., & Kim, J. H. (2020). Diniconazole Promotes the Yield of Female Hemp (Cannabis sativa) Inflorescence and Cannabinoids in a Vertical Farming System. Agronomy, 10(10), 1548. [Link]
-
Vryzas, Z., & Papadopoulou-Mourkidou, E. (2018). Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit. Frontiers in Plant Science, 9, 137. [Link]
-
Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Journal of Experimental Botany, 74(12), 3417–3431. [Link]
-
Hossen, M. S., & Ishii, T. (2023). Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. Plants, 12(15), 2824. [Link]
-
Yan, H. F., Li, Y. J., Wang, M. L., Dai, H., Zhang, Y., & Huang, Z. Q. (2012). Determination of Diniconazole Residue in Fruits by HPLC-MS/MS. Analysis and Testing Technology and Instruments, 18(4), 204-207. [Link]
-
Pascal-Lorber, S., Laurent, F., & Vingering, J. (2004). Metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max). Journal of Agricultural and Food Chemistry, 52(15), 4806–4813. [Link]
-
Al-Khayri, J. M., Mahfouz, M. M., & El-Shemy, H. A. (2024). Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications. Plants, 13(10), 1361. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Diniconazole (Animal and Fishery Products). [Link]
-
Roberts, T. R., & Hutson, D. H. (Eds.). (1999). Metabolic pathways of agrochemicals: Part 2, Insecticides and fungicides. Royal Society of Chemistry. [Link]
-
Al-Khayri, J. M., Mahfouz, M. M., & El-Shemy, H. A. (2024). Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications. Plants, 13(10), 1361. [Link]
-
Hossen, M. S., & Ishii, T. (2023). Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense. Plants, 12(15), 2824. [Link]
-
Wang, Y., Zhang, Y., Li, H., Li, W., & Zhang, Q. (2014). Oxidative stress and change in plant metabolism of maize (Zea mays L.) growing in contaminated soil with elemental sulfur and toxic effect of zinc. Journal of Plant Interactions, 9(1), 694-701. [Link]
-
Wang, L., Wu, J., & Chen, J. (2012). Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLoS ONE, 7(10), e46419. [Link]
-
Guengerich, F. P. (2023). Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine. International Journal of Molecular Sciences, 24(5), 4583. [Link]
Sources
- 1. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of Cytochrome P450 Enzyme in Plant Microorganisms’ Communication: A Focus on Grapevine [iris.unito.it]
- 7. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Frontiers | Dynamic Labeling Reveals Temporal Changes in Carbon Re-Allocation within the Central Metabolism of Developing Apple Fruit [frontiersin.org]
- 10. Metabolism of the14C-labeled herbicide clodinafop-propargyl in plant cell cultures of wheat and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uptake and metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Diniconazole Residue in Fruits by HPLC-MS/MS----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 17. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Emergence of a Novel Triazole Fungicide
An In-Depth Technical Guide on the Initial Synthesis and Discovery of Diniconazole
Prepared by a Senior Application Scientist
Diniconazole, chemically identified as (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol, emerged from the extensive research and development efforts in the field of azole fungicides.[1][2] Developed by Sumitomo Chemical, Diniconazole belongs to the triazole class of fungicides, a group renowned for its systemic and broad-spectrum activity against a wide array of fungal pathogens.[3] The discovery of triazole fungicides in the mid-1970s marked a significant advancement in crop protection, offering a new mode of action against fungal diseases.[4] Diniconazole's development was a part of this wave, providing a potent tool for controlling diseases like powdery mildew, smuts, and bunts in various crops.[2][5]
This guide provides a detailed technical overview of the initial chemical synthesis of Diniconazole and the scientific rationale behind its discovery as a potent fungicidal agent. We will explore the multi-step synthetic pathway, the causality behind the experimental choices, and the biological mechanism that underpins its efficacy.
Part 1: The Initial Chemical Synthesis Pathway
The synthesis of Diniconazole is a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry, particularly the active (E)-isomer.[1] The core strategy involves the construction of the carbon skeleton followed by the introduction of the crucial 1,2,4-triazole moiety.
Core Precursors and Reagents:
-
2,4-Dichlorobenzaldehyde: Provides the dichlorophenyl group, a common feature in many conazole fungicides contributing to their biological activity.
-
tert-Butyl chloride: The source for the tert-butyl group, which is introduced via a Grignard reagent.
-
1,2,4-Triazole: The heterocyclic ring essential for the fungicidal activity of this class of compounds.
-
Grignard Reagent (tert-Butylmagnesium chloride): A powerful nucleophile for forming the initial carbon-carbon bond.
-
Oxidizing Agent (e.g., Pyridinium chlorochromate - PCC): For the conversion of the secondary alcohol to a ketone.
-
Base (e.g., Sodium hydride - NaH): To deprotonate the 1,2,4-triazole for the nucleophilic addition reaction.
Step-by-Step Synthesis Protocol:
The commercial production of Diniconazole generally follows a pathway involving the key steps outlined below.[1]
Step 1: Grignard Reaction to form 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-ol
The synthesis initiates with a Grignard reaction. 2,4-Dichlorobenzaldehyde is reacted with tert-butylmagnesium chloride (prepared from tert-butyl chloride and magnesium) in an anhydrous ether solvent. The nucleophilic tert-butyl group attacks the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the intermediate secondary alcohol.
-
Rationale: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The choice of 2,4-dichlorobenzaldehyde as a starting material is strategic, as the 2,4-dichloro substitution pattern on the phenyl ring is known to enhance fungicidal activity.
Step 2: Oxidation to 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one
The secondary alcohol formed in the previous step is then oxidized to the corresponding ketone. This is typically achieved using a mild oxidizing agent like Pyridinium chlorochromate (PCC) to prevent over-oxidation.
-
Rationale: The formation of the ketone is crucial as it sets up the molecule for the subsequent addition of the triazole ring and the creation of the final penten-3-ol structure.
Step 3: Reaction with 1,2,4-Triazole to form Diniconazole
The final key step involves the reaction of the ketone with 1,2,4-triazole.[1] This is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in a suitable solvent under controlled temperatures.[1] The base deprotonates the triazole, making it a potent nucleophile that attacks the ketone. Subsequent steps of elimination and reduction lead to the final product, Diniconazole. Stereoselective control is critical during this phase to favor the more active (E)-isomer.[1]
-
Rationale: The introduction of the 1,2,4-triazole ring is the defining step in creating a triazole fungicide. The N4 atom of the triazole ring is known to coordinate with the heme iron of the target enzyme in fungi, which is key to its inhibitory action. The reaction conditions are optimized to ensure a high yield of the desired E-isomer, which exhibits greater fungicidal potency.
Synthesis Pathway Diagram
Caption: Initial synthesis pathway of Diniconazole.
Part 2: Discovery of Fungicidal Activity and Mechanism of Action
The discovery of Diniconazole's potent fungicidal properties stemmed from systematic screening programs designed to identify novel compounds with high efficacy against plant pathogenic fungi.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Diniconazole, like other triazole fungicides, acts as a demethylation inhibitor (DMI).[4] Its primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, sterol 14α-demethylase.[6][7] This enzyme is critical in the fungal biosynthetic pathway for ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in animals.[4][6]
By inhibiting this enzyme, Diniconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a breakdown in the structure and function of the fungal cell membrane.[6][8] This ultimately results in the cessation of fungal growth and cell death.[6]
Stereoselectivity and Biological Activity
Diniconazole has a chiral center and a double bond, resulting in four possible stereoisomers.[1] Research has shown that the biological activity is highly dependent on the stereochemistry. The (R)-enantiomer of the (E)-isomer, known as Diniconazole-M, is the most active form.[7] This stereoselective activity is due to the specific fit of the active isomer into the active site of the target enzyme, 14α-demethylase.[6]
Spectrum of Activity
Initial and subsequent studies revealed that Diniconazole is a broad-spectrum fungicide with both protective and curative properties.[1][2] It is particularly effective against:
-
Powdery Mildew: A common fungal disease affecting a wide range of plants.
-
Rusts: Such as Puccinia graminis, which causes stem rust in cereals.[5]
The table below summarizes the fungicidal efficacy of Diniconazole against several key plant pathogens.
| Fungal Species | Common Disease | EC₅₀ (mg/L) |
| Botrytis cinerea | Gray Mold | 0.012 |
| Sclerotinia fimicola | - | <0.001 |
| Fusarium graminearum | Fusarium Head Blight | 0.008 |
| Sclerotium cepivorum | White Rot | 0.02 |
| Bipolaris sorokiniana | Common Root Rot | 0.06 |
| Data sourced from Cayman Chemical.[6] |
Plant Growth Regulatory Effects
An interesting secondary characteristic of Diniconazole and other triazoles is their plant growth regulatory (PGR) effects.[6] They can inhibit the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation.[9] This can result in more compact, sturdier plants with shorter and thicker shoots, which can be an advantageous trait in certain crops to prevent lodging.[9]
Conclusion
The initial synthesis and discovery of Diniconazole represent a significant contribution to the field of chemical crop protection. Its development by Sumitomo Chemical provided agriculture with a potent, systemic fungicide with a broad spectrum of activity. The multi-step synthesis, while complex, is a well-reasoned pathway designed to construct the specific molecular architecture required for high efficacy. The discovery of its mode of action as a sterol biosynthesis inhibitor further solidified the importance of the triazole class of fungicides. The understanding of its stereoselective activity, with Diniconazole-M being the most potent isomer, showcases the intricate relationship between chemical structure and biological function. Diniconazole remains a testament to the power of targeted chemical synthesis and biological screening in addressing global challenges in food production.
References
-
Diniconazole (Ref: XE-779) - AERU - University of Hertfordshire. [Link]
- CN103980213A - Diniconazole-1,2,3-triazole compounds with antibacterial activity and preparation method thereof - Google P
-
Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem. [Link]
-
Diniconazole-M | C15H17Cl2N3O | CID 6440728 - PubChem. [Link]
-
Fungicides: Triazoles - Iowa State University Digital Repository. [Link]
-
1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole - NIH. [Link]
- US20040204318A1 - Sumitomo chemical company limited - Google P
-
What is the mode of action of Diniconazole on different types of fungi? - Blog. [Link]
-
Sumitomo Chemical UK: Home. [Link]
-
Evaluation of triazole fungicide exposure to the development of Tenebrio molitor. [Link]
-
What is the effect of Diniconazole on the shoot growth of plants? - Blog - Rayfull Chemicals. [Link]
Sources
- 1. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 2. Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sumitomo-chemical-agro.co.uk [sumitomo-chemical-agro.co.uk]
- 4. DSpace [dr.lib.iastate.edu]
- 5. What is the mode of action of Diniconazole on different types of fungi? - Blog - Rayfull Chemicals [rayfull.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Diniconazole-M | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 9. What is the effect of Diniconazole on the shoot growth of plants? - Blog - Rayfull Chemicals [rayfull.net]
Methodological & Application
Application Note: High-Throughput Analysis of Diniconazole Residues in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Imperative for Sensitive Diniconazole Monitoring
Diniconazole is a broad-spectrum triazole fungicide widely employed in agriculture to protect a variety of crops from fungal diseases.[1] Its systemic nature and persistence necessitate robust analytical methodologies to monitor its residue levels in food products and the environment. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Commission, have established Maximum Residue Limits (MRLs) for pesticides in food to ensure consumer safety.[2] Consequently, the development of sensitive, accurate, and high-throughput analytical methods for the determination of Diniconazole residues is of paramount importance for food safety, international trade, and environmental monitoring.
This application note presents a detailed protocol for the analysis of Diniconazole residues using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique. The methodology is centered around the highly efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which significantly reduces sample preparation time and solvent consumption compared to traditional methods. This guide is intended for researchers, analytical scientists, and professionals in the fields of food safety, environmental analysis, and drug development who are tasked with the quantitative analysis of Diniconazole residues.
The Analytical Cornerstone: Principles of the GC-MS Method
The analytical strategy detailed herein is predicated on the synergistic combination of efficient sample extraction, robust chromatographic separation, and sensitive and selective mass spectrometric detection.
2.1. The QuEChERS Approach: Liberating the Analyte from the Matrix
The QuEChERS method has revolutionized pesticide residue analysis by offering a streamlined and effective approach to sample preparation.[3] The core principle involves a two-step process:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate and sodium chloride). This partitioning step effectively separates the pesticide residues into the acetonitrile layer while minimizing the co-extraction of water-soluble matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids, while C18 is employed for the removal of nonpolar interferences like lipids. Graphitized carbon black (GCB) can be added for samples with high pigment content, such as leafy greens. This d-SPE step is crucial for reducing matrix effects and protecting the GC-MS system from contamination.
2.2. Gas Chromatography: The Separation Science
Gas chromatography provides the necessary separation of the target analyte, Diniconazole, from other co-extracted compounds. The sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, typically helium or hydrogen) through a capillary column. The column contains a stationary phase, a thin film of a high-boiling liquid coated on the inner surface. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in their separation. The choice of the GC column is critical for achieving good resolution and peak shape for triazole fungicides.
2.3. Mass Spectrometry: The Power of Selective Detection
Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected. For the analysis of pesticides like Diniconazole, Electron Ionization (EI) is the most common ionization technique. In the EI source, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and a series of characteristic fragment ions. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the identification of the compound.
For quantitative analysis, two primary modes of detection are employed:
-
Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to monitor only a few specific, characteristic ions of the target analyte. This significantly enhances the sensitivity and selectivity of the analysis by filtering out the noise from other ions.
-
Multiple Reaction Monitoring (MRM): This technique, used with a triple quadrupole mass spectrometer (MS/MS), offers even greater selectivity. A specific precursor ion (often the molecular ion or a major fragment) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes matrix interference and allows for very low detection limits.
Materials and Reagents
-
Solvents: Acetonitrile, acetone, and ethyl acetate (pesticide residue analysis or HPLC grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB).
-
Standards: Diniconazole analytical standard (≥98% purity).
-
Gases: Helium or Hydrogen (ultra-high purity) for GC carrier gas.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector, an autosampler, and electronic pressure control.
-
GC Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is recommended for the analysis of triazole fungicides.
-
Mass Spectrometer (MS): A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Experimental Protocols
5.1. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Diniconazole analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetone. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ethyl acetate.
-
Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of working standards by serial dilution of the intermediate standard solution with ethyl acetate. These standards will be used to construct the calibration curve.
5.2. Sample Preparation (QuEChERS Protocol)
The following is a generalized QuEChERS protocol for a high-moisture food matrix (e.g., fruits and vegetables). The protocol should be validated for each specific matrix.
Step-by-Step Protocol:
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
-
Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Transfer for Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high fat content, a higher amount of C18 may be necessary. For pigmented samples, GCB may be added.
-
Vortexing: Cap the d-SPE tube and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 g for 5 minutes.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.
5.3. GC-MS Analysis
The following table provides a starting point for the GC-MS conditions. These parameters should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Injector | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0-1.5 mL/min (constant flow) |
| Oven Temperature Program | 70°C (hold 2 min), ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min, hold for 10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selection of Characteristic Ions for SIM/MRM:
The selection of appropriate ions is critical for the sensitivity and selectivity of the method. Based on the molecular weight of Diniconazole (326.2 g/mol ) and common fragmentation patterns of triazole fungicides, the following ions are proposed for monitoring.[1][4] The user should confirm these ions and their relative abundances by injecting a concentrated standard in full scan mode.
-
Proposed Precursor Ion (for MRM): m/z 325 (M-H)⁺ or a prominent fragment ion.
-
Proposed Quantifier and Qualifier Ions (for SIM/MRM): The most abundant and specific fragment ions should be chosen. For triazoles, characteristic fragments often arise from the cleavage of the side chain. A likely prominent fragment ion for Diniconazole would be related to the triazole moiety or the dichlorophenyl group. Without a publicly available EI mass spectrum, empirical determination is necessary. A suggested starting point for ion selection would be to look for fragments corresponding to the loss of the t-butyl group or cleavage at the C-O bond.
Method Validation: Ensuring Data Integrity
The analytical method must be validated to ensure that it is fit for its intended purpose. The validation should be performed in accordance with internationally recognized guidelines, such as those from SANTE.[5] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (SANTE Guidelines) | Typical Expected Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.005 - 0.05 mg/kg |
| Accuracy (Recovery) | 70-120% | 80-110% |
| Precision (RSD) | ≤ 20% | ≤ 15% |
Data Analysis and Quantification
-
Peak Integration: Integrate the peaks corresponding to the quantifier and qualifier ions for Diniconazole in the chromatograms of the standards and samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards. A linear regression analysis should be performed.
-
Quantification: Calculate the concentration of Diniconazole in the sample extracts using the calibration curve.
-
Final Concentration: Calculate the final concentration of Diniconazole in the original sample using the following formula:
Csample (mg/kg) = (Cextract (µg/mL) x Vextract (mL)) / Msample (g)
Where:
-
Csample is the concentration of Diniconazole in the sample.
-
Cextract is the concentration of Diniconazole in the final extract, determined from the calibration curve.
-
Vextract is the final volume of the extract.
-
Msample is the mass of the sample taken for analysis.
-
Conclusion: A Robust and Reliable Method
The GC-MS method detailed in this application note, incorporating the QuEChERS sample preparation protocol, provides a sensitive, selective, and high-throughput solution for the determination of Diniconazole residues in a variety of agricultural matrices. The method is rugged, utilizes minimal solvent, and is capable of achieving the low detection limits required to meet international regulatory standards. Proper method validation is essential to ensure the generation of reliable and defensible data for food safety and environmental monitoring programs.
References
-
Asakura, T., Kitamura, M., Seki, W., Iida, T., Nakazato, M., Yasuda, K., & Nemoto, S. (2017). [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 58(4), 195–200. [Link]
-
European Food Safety Authority. (2012). Review of the existing maximum residue levels (MRLs) for diniconazole. EFSA Journal, 10(3), 2633. [Link]
-
Agilent Technologies. (2016). Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. Retrieved from [Link]
-
Abdel-Gawad, H., El-Sayed, M. M., & Nassar, M. A. (2016). QuEChERS method combined with GC‒MS for pesticide residues determination in water. Journal of Analytical Chemistry, 71(5), 508-515. [Link]
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412–431. [Link]
-
European Commission. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines, OPPTS 860.1340, Residue Analytical Method. Retrieved from [Link]
-
PubChem. (n.d.). Diniconazole. Retrieved from [Link]
-
Abdel-Ghany, M. F., Shokr, A. M., & El-Sayed, M. A. (2012). Determination of diniconazole fungicide residues in grapes and zucchini by capillary gas chromatography. Analytical Chemistry, an Indian Journal, 11(4), 131-136. [Link]
-
Waters Corporation. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. Retrieved from [Link]
-
European Union Reference Laboratories for Residues of Pesticides. (n.d.). The QuEChERS Method – Background Information and Recent Developments. Retrieved from [Link]
-
European Commission. (n.d.). EU Pesticides Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
Lehotay, S. J. (2007). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in molecular biology (Clifton, N.J.), 353, 209–234. [Link]
-
PubChem. (n.d.). Diniconazole-M. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024). Pesticide Residue Monitoring Program Questions and Answers. Retrieved from [Link]
Sources
- 1. Diniconazole-M | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessing Diazinon Exposure: A GC-MS/MS Validation Study of BChE Measurement by Point-of-Care Testing and Enzyme Multiplied Immunoassay Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Diniconazole as a Plant Growth Regulator in Ornamental Horticulture
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and horticultural professionals on the application of diniconazole as a plant growth regulator (PGR) for ornamental plants. It details the biochemical mechanism of action, presents validated experimental protocols for efficacy testing, summarizes application-specific quantitative data, and offers expert insights into optimizing its use while mitigating potential phytotoxicity. The guide is structured to explain the causal relationships behind experimental design and protocol steps, ensuring a deep, functional understanding of the subject.
Introduction: The Dual-Action Nature of Diniconazole
Diniconazole is a systemic chemical belonging to the triazole class, a group widely recognized for its fungicidal properties.[1] However, a significant and valuable characteristic of many triazoles, including diniconazole, is their potent plant growth regulating activity.[2][3][4] This dual functionality arises from a shared biochemical target in both fungi and plants. While its primary commercial role is often as a fungicide to control diseases like powdery mildew, its application in ornamental horticulture is frequently focused on its ability to suppress excessive vegetative growth.[1][5]
The primary objective of using diniconazole as a PGR in ornamental production is to manage plant stature, specifically by reducing stem elongation. This results in more compact, sturdy, and aesthetically pleasing plants, which are often more durable for shipping and have an extended shelf life at retail.[5] This guide will focus exclusively on the PGR applications of diniconazole.
Mechanism of Action: Gibberellin Biosynthesis Inhibition
The growth-retarding effect of diniconazole is a direct consequence of its interference with the biosynthesis of gibberellins (GAs), a class of hormones that are primary promoters of cell elongation in plants.[5][6]
2.1 The Biochemical Target Diniconazole is a sterol biosynthesis inhibitor (SBI).[7][8]
-
In Fungi: It targets the cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a critical component of fungal cell membranes.[7][9] Its disruption leads to fungal cell death.
-
In Plants: Diniconazole inhibits a related group of cytochrome P450-dependent monooxygenases. Specifically, it blocks the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a crucial precursor in the GA biosynthesis pathway.[2]
This inhibition leads to a significant reduction in the pool of bioactive GAs (e.g., GA₁), the molecules directly responsible for signaling cell and, consequently, stem elongation. The result is shorter internodes and a more compact plant structure without a corresponding reduction in the number of leaves or nodes.
2.2 Visualizing the Pathway The following diagram illustrates the gibberellin biosynthesis pathway and the specific point of inhibition by diniconazole.
Caption: Diniconazole blocks the P450 monooxygenases that convert ent-kaurene.
Expected Physiological Effects on Ornamental Plants
Application of diniconazole at appropriate concentrations typically induces a suite of desirable morphological changes:
-
Primary Effect - Growth Retardation: The most significant effect is the reduction of internode elongation, resulting in a more compact plant habit.[5]
-
Greener Foliage: Leaves of treated plants often appear a darker green. This is attributed to a higher concentration of chlorophyll in the smaller leaf cells.
-
Increased Stem Caliper: Stems are often thicker and more robust, reducing the risk of breakage during handling and transport.[5]
-
Enhanced Stress Tolerance: Some studies report that triazole-treated plants exhibit increased tolerance to certain abiotic stresses like drought.[5]
-
Altered Root Growth: Diniconazole can stimulate root system development, particularly when applied as a substrate drench at low concentrations.[10] This can lead to a more favorable root-to-shoot ratio.
-
Flowering Response: The effect on flowering is species-dependent. In some cases, flowering may be delayed, while in others, the number of flowers can increase.[2][11] For instance, in Salvia splendis, treatment with 100 and 200 mg/L diniconazole increased the number of florets.[2][11]
Application Methods and Protocols
The efficacy of diniconazole is highly dependent on the application method, concentration, and the specific plant species. The two primary methods are foliar spray and substrate drench.
4.1 Comparison of Application Methods
| Feature | Foliar Spray | Substrate Drench / Sub-Irrigation |
| Mechanism | Absorbed directly through leaf and stem tissue.[12] | Absorbed by the root system and translocated upward via the xylem.[13][14] |
| Speed of Action | Generally faster initial response. | Slower initial response but often longer-lasting effect. |
| Concentration | Requires higher concentrations to achieve the same level of control as a drench.[10] | Effective at significantly lower concentrations due to efficient root uptake.[10] |
| Best For | Quick growth correction; treating plants in later production stages. | Uniform, long-term growth control, especially in plug and liner production; can enhance root growth.[10][15] |
| Considerations | Requires thorough, uniform coverage. Runoff can affect the substrate, leading to a dual effect. | Substrate type (e.g., bark, peat) can affect binding and availability. Less effective for immediate correction. |
A study on tomato seedlings demonstrated that to achieve a 20-30% reduction in stem length, a foliar spray required concentrations exceeding 10 mg/L, whereas a sub-irrigation application needed only about 1 mg/L.[10]
4.2 Protocol: Preparation of Diniconazole Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions from a commercial formulation. Diniconazole is often available as a 5% active ingredient (a.i.) formulation (e.g., 'Binnari').[10]
Causality: Preparing a concentrated stock solution is a standard laboratory practice that improves accuracy and efficiency. It allows for precise dilution to a range of working concentrations without repeatedly weighing small, potentially inaccurate amounts of the commercial product.
Materials:
-
Commercial Diniconazole formulation (e.g., 5% a.i. wettable powder or liquid concentrate)
-
Analytical balance
-
Volumetric flasks (100 mL, 1000 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Deionized water
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Calculate for Stock Solution (e.g., 1000 mg/L or ppm a.i.):
-
A 5% formulation contains 50 grams of a.i. per 1000 grams (or 50,000 mg a.i. per 1000 mL if a liquid concentrate).
-
To make 1 L (1000 mL) of a 1000 mg/L stock solution from a 5% liquid concentrate (50 mg/mL a.i.):
-
Volume needed = (Desired Concentration × Final Volume) / Stock Concentration
-
Volume needed = (1000 mg/L × 1 L) / 50,000 mg/L = 0.02 L or 20 mL.
-
-
Action: Add 20 mL of the 5% diniconazole concentrate to a 1000 mL volumetric flask.
-
-
Prepare Stock Solution:
-
Fill the flask approximately halfway with deionized water.
-
Add the calculated amount of diniconazole.
-
Place a stir bar in the flask and mix on a magnetic stirrer until fully dissolved/suspended.
-
Bring the flask to the final volume of 1000 mL with deionized water. Mix thoroughly. This is your 1000 mg/L Stock Solution .
-
-
Prepare Working Solutions (Serial Dilution):
-
Use the formula: C₁V₁ = C₂V₂ (where C=concentration, V=volume).
-
Example: To make 1 L of a 20 mg/L working solution:
-
C₁ = 1000 mg/L (stock concentration)
-
V₁ = Volume of stock needed (?)
-
C₂ = 20 mg/L (final concentration)
-
V₂ = 1000 mL (final volume)
-
V₁ = (C₂V₂) / C₁ = (20 mg/L × 1000 mL) / 1000 mg/L = 20 mL.
-
-
Action: Add 20 mL of the 1000 mg/L stock solution to a 1000 mL volumetric flask and bring to volume with water. Label clearly.
-
Repeat this process for all desired concentrations (e.g., 1, 5, 10, 40 mg/L).
-
4.3 Protocol: Experimental Efficacy Trial
This protocol provides a self-validating framework to determine the optimal application rate of diniconazole for a specific ornamental species.
Causality: A dose-response trial is essential because species and even cultivars can have vastly different sensitivities to PGRs.[16] Including a negative control (no treatment) and multiple data collection points allows for the statistically valid determination of efficacy and the identification of potential phytotoxicity.
Caption: Workflow for determining optimal diniconazole concentration.
Step-by-Step Methodology:
-
Plant Material: Select a cohort of healthy, uniform plants of the target ornamental species, all at the same developmental stage.
-
Experimental Setup:
-
Randomly assign plants to treatment groups (e.g., 5 groups: Control, 5, 10, 20, 40 mg/L). Use a sufficient number of replicates per group (n=10 is recommended) to ensure statistical power.
-
Label each plant clearly with its treatment group and replicate number.
-
-
Pre-Treatment Data: Before application, measure and record the initial height (from the soil line to the apical meristem) and the number of nodes for each plant.
-
Application:
-
Foliar Spray: Spray plants until foliage is uniformly wet, but not to the point of excessive runoff. Use a spray shield to prevent drift between treatment groups. The control group is sprayed with water only.
-
Substrate Drench: Apply a consistent, pre-determined volume of the solution to the surface of the substrate for each pot (e.g., 50 mL per 4-inch pot). The volume should be sufficient to moisten the root zone but not cause excessive leaching. The control group receives an equal volume of water.
-
-
Post-Treatment Care: Return plants to a standard growing environment. Maintain consistent irrigation, fertilization, and environmental conditions for all groups to ensure that any observed differences are due to the PGR treatment alone.
-
Data Collection:
-
At weekly intervals for 4-8 weeks, record the plant height and node count for each plant.
-
Also, make qualitative observations: leaf color, stem thickness, signs of phytotoxicity (e.g., leaf distortion, chlorosis), and flowering date.
-
-
Interpretation: Analyze the data to determine the concentration that provides the desired level of growth control without unacceptable side effects. Calculate the percent height reduction compared to the control for each concentration.
Quantitative Data Summary
The following table summarizes effective concentrations of diniconazole from various studies. It is critical to note that these are starting points, and researchers must conduct their own trials for specific species and growing conditions.
| Plant Species | Application Method | Concentration (mg/L) | Observed Effects & Notes | Source |
| Vinca major | Foliar Spray | 100 | Greater growth retardation than 5 mg/L uniconazole; resulted in rounder leaves. | [2][11] |
| Salvia splendis | Foliar Spray | 100 - 200 | Retarded growth; increased the number of florets. | [2][11] |
| Sesamum indicum | Foliar Spray | 100 | Determined as most appropriate for growth retardation in plug seedlings. | [2] |
| Tomato Seedlings | Foliar Spray | > 10 | Required to achieve 20-30% height inhibition. | [10] |
| Tomato Seedlings | Sub-irrigation | ~ 1 | Achieved 20-30% height inhibition; stimulated root system development. | [10] |
| Cucumber Seedlings | Foliar Spray | 20 - 37.5 | Effectively suppressed plant height and hypocotyl length. | [16] |
| Cucumber Seedlings | Drench | 1.25 - 5 | Effective at lower concentrations compared to foliar spray. | [16] |
| Bean (Phaseolus vulgaris) | Root Application | 5 | Decreased plant height and leaf area. | [7] |
Key Considerations & Troubleshooting
-
Phytotoxicity: The line between growth regulation and damage is concentration-dependent. Over-application can cause severe stunting, leaf yellowing, crinkling, or marginal burning.[5] Always test on a small number of plants before treating an entire crop.
-
Species & Cultivar Sensitivity: Sensitivity to diniconazole varies greatly. What is effective for a vigorous species may be highly damaging to a less vigorous one.
-
Persistence: Diniconazole is persistent in soil and water.[1] Be mindful of this when drenching, as the effect can last for an extended period. This also has environmental implications that must be considered.
-
Timing: For best results, apply PGRs when plants are actively growing. Applications made too early or too late in the crop cycle may be ineffective or have unintended consequences.
-
Environmental Influence: Efficacy can be affected by temperature, humidity, and light levels during and after application. Higher temperatures can sometimes increase PGR activity.
References
-
ResearchGate. (2025). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis | Request PDF. [Link]
-
ResearchGate. (2020). (PDF) Effects of Different Application Approaches with Diniconazole on the Inhibition of Stem Elongation and the Stimulation of Root Development of Cylindrical Paper Pot Seedling. [Link]
-
Rayfull Chemicals. (2026). What is the effect of Diniconazole on the shoot growth of plants? - Blog. [Link]
-
Korean Society of Plant Resources. (2025). Comparison of Growth-Inhibition Effect with Diniconazole Applications on Plug-seedlings Growth in Cucumber (Cucumis sativus L.). [Link]
-
AERU, University of Hertfordshire. Diniconazole (Ref: XE-779). [Link]
-
Semantic Scholar. (2011). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis. [Link]
-
bioRxiv. (2019). The use of mutants and inhibitors to study sterol biosynthesis in plants. [Link]
-
MDPI. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. [Link]
-
St. Augustine Orchid Society. (n.d.). Sprays vs. Drenches for Applying Chemicals. [Link]
-
AgriTec. (n.d.). Should You Apply a Foliar or Soil Fertilizer?[Link]
-
PubMed. (n.d.). GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. [Link]
-
AgriTec. (n.d.). Foliar Applications vs Soil Applications. [Link]
-
Agri Search. (2025). Foliar Spray VS Soil Application: Which is Better for Your Crops?[Link]
-
MDPI. (n.d.). Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). [Link]
-
J-STAGE. (n.d.). Comparative Fungitoxic and Plant Growth Regulating Properties of Triazole Derivatives. [Link]
Sources
- 1. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.) [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the effect of Diniconazole on the shoot growth of plants? - Blog - Rayfull Chemicals [rayfull.net]
- 6. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. agritecint.com [agritecint.com]
- 13. staugorchidsociety.org [staugorchidsociety.org]
- 14. kynoch.co.za [kynoch.co.za]
- 15. Foliar Spray VS Soil Application: Which is Better for Your Crops? [agrisearchindia.com]
- 16. cdn.apub.kr [cdn.apub.kr]
Application Note: Robust and Efficient Extraction of Diniconazole from Environmental Water Samples for Chromatographic Analysis
Introduction: The Imperative for Diniconazole Surveillance in Aqueous Environments
Diniconazole is a potent triazole fungicide employed to control a wide spectrum of fungal diseases in various agricultural crops.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] However, the very efficacy of diniconazole necessitates stringent monitoring of its residues in the environment, particularly in water bodies. Due to its low aqueous solubility (approximately 4 mg/L) and persistence in soil and water systems, diniconazole can accumulate in aquatic ecosystems, posing potential risks to non-target organisms.[2][3][4][5]
Accurate quantification of diniconazole in water samples is paramount for environmental risk assessment and regulatory compliance. The challenge lies in isolating and concentrating this analyte from complex aqueous matrices, often at trace levels, before instrumental analysis. This application note provides a comprehensive guide to the extraction of diniconazole from water samples, detailing robust protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and touching upon modern microextraction techniques. The methodologies are explained with a focus on the underlying chemical principles to empower researchers to adapt and optimize these protocols for their specific needs.
Foundational Principles of Diniconazole Extraction from Water
The selection of an appropriate extraction method for diniconazole is governed by its physicochemical properties. As a relatively non-polar molecule with low water solubility, the primary goal is to transfer the analyte from the aqueous phase to an organic phase or to adsorb it onto a solid support.[2][3]
-
Solid-Phase Extraction (SPE): This has become the technique of choice for the preconcentration and cleanup of pesticide residues from water.[1] It relies on the partitioning of diniconazole between the aqueous sample and a solid sorbent packed in a cartridge. For a non-polar compound like diniconazole, a reversed-phase sorbent, such as C18 (octadecylsilane), is ideal. The non-polar diniconazole molecules will have a higher affinity for the non-polar C18 stationary phase than for the polar water mobile phase, leading to their retention on the sorbent. Subsequent elution with a less polar organic solvent effectively recovers the concentrated analyte.
-
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of diniconazole between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical; it should have a high affinity for diniconazole but be immiscible with water. Solvents like n-hexane and ethyl acetate are commonly used.[6][7] The addition of salt (salting out) to the aqueous phase can further enhance the transfer of diniconazole into the organic phase by decreasing its solubility in the aqueous layer.
-
Modern Microextraction Techniques: Miniaturized extraction methods such as Dispersive Solid-Phase Extraction (d-SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) offer advantages in terms of reduced solvent consumption, faster extraction times, and higher enrichment factors.[8][9] These methods utilize a high surface area-to-volume ratio of the extraction phase (dispersed solid particles or fine droplets of an extraction solvent) to achieve rapid and efficient extraction.[8]
Detailed Protocols for Diniconazole Extraction
The following protocols are designed to be self-validating, with built-in quality control steps. It is recommended to perform method validation in your laboratory to determine parameters such as recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of diniconazole from surface water, groundwater, and drinking water samples using C18 SPE cartridges.
3.1.1. Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or equivalent)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Nitrogen gas, high purity
-
Glass fiber filters (1 µm pore size)
-
Water sample (1 L)
-
SPE Vacuum Manifold
3.1.2. Step-by-Step Procedure
-
Sample Preparation: Filter the water sample (1 L) through a glass fiber filter to remove suspended particulate matter. If necessary, adjust the sample pH to neutral (~7.0).
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 2 x 5 mL of deionized water. Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading: Load the filtered water sample onto the conditioned C18 cartridge at a steady flow rate of approximately 5 mL/min.[7]
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.
-
Drying: Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes. This step is critical to remove residual water, which can interfere with the elution process.
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.[6][7]
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water (1:1, v/v) or ethyl acetate) compatible with the analytical instrument (LC-MS/MS or GC-MS/MS).[6][7][13]
-
The sample is now ready for instrumental analysis.
-
3.1.3. Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Diniconazole.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a more traditional method, suitable for laboratories without access to SPE equipment. It is effective but requires larger volumes of organic solvents.
3.2.1. Materials and Reagents
-
Separatory Funnel (2 L)
-
n-Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Sodium Chloride (NaCl), analytical grade
-
Anhydrous Sodium Sulfate
-
Rotary evaporator or nitrogen evaporator
-
Water sample (1 L)
3.2.2. Step-by-Step Procedure
-
Sample Preparation: Measure 1 L of the water sample into a 2 L separatory funnel.
-
Salting Out: Add 100 g of NaCl to the water sample and shake vigorously to dissolve. This increases the ionic strength of the aqueous phase, reducing the solubility of diniconazole and promoting its partitioning into the organic solvent.[6]
-
First Extraction:
-
Add 100 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer back into a separate flask, and collect the upper organic layer (n-hexane).
-
-
Second Extraction:
-
Return the aqueous layer to the separatory funnel.
-
Add a fresh 50 mL portion of n-hexane and repeat the extraction process.[6]
-
Combine the second organic extract with the first.
-
-
Drying the Extract: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.[6]
-
Concentration and Reconstitution:
-
Concentrate the dried extract to near dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.[6]
-
Reconstitute the residue in 1 mL of a suitable solvent for instrumental analysis.
-
The sample is now ready for analysis.
-
Performance Characteristics and Data
The choice of extraction method will influence the overall performance of the analysis. The following table summarizes typical performance data for the extraction of diniconazole and other triazole fungicides from water samples, as reported in the literature.
| Extraction Method | Analyte | Matrix | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Immunoaffinity Extraction | Diniconazole | Water | 89.2 - 96.1 | 0.77 - 6.11 | - | - | [1][14] |
| SPE (C18) | Triazoles | Water | 79 - 94 | < 3 | 0.01 - 0.04 | 0.03 - 0.14 | [15] |
| QuEChERS | Various Pesticides | Water | 63 - 116 | < 12 | < 0.003 | - | [16] |
| DLLME | Various Pesticides | Water | 87 - 108 | 2.8 - 8.6 | 0.3 - 1.3 | - | [17] |
| d-SPE (MOF-based) | Diniconazole | Water & Juice | 92.3 - 99.8 | - | - | - | [9] |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification
Conclusion and Best Practices
Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the isolation of diniconazole from water samples.
-
SPE is generally recommended due to its lower solvent consumption, higher sample throughput, and potential for automation. The selectivity can be further enhanced by choosing appropriate washing and elution solvents.
-
LLE remains a viable and robust alternative , particularly when dealing with highly complex matrices, although it is more labor-intensive and uses larger quantities of organic solvents.
-
Emerging techniques like d-SPE and DLLME show great promise for rapid and environmentally friendly analysis, offering high recovery and enrichment factors.[8][9]
Regardless of the method chosen, method validation is a critical and indispensable step to ensure the reliability and accuracy of the generated data.[10][11] This includes assessing recovery, precision, linearity, and limits of detection and quantification using spiked samples and certified reference materials where available. Proper sample handling, including filtration and storage, is also essential to prevent degradation or loss of the analyte.[18]
References
-
Liu Z, Jin Y, Wang M (2012) Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLOS ONE 7(10): e46929. [Link]
-
Ministry of Health, Labour and Welfare (MHLW) of Japan. (n.d.). Analytical Method for Diniconazole (Agricultural Products). [Link]
-
Albero, B., Tadeo, J. L., & Pérez, R. A. (2023). Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design. Frontiers in Chemistry, 11, 1242634. [Link]
-
Ministry of Health, Labour and Welfare (MHLW) of Japan. (n.d.). Analytical Method for Diniconazole (Animal and Fishery Products). [Link]
-
Koutroumani, A., et al. (2022). A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water. Molecules, 27(15), 4811. [Link]
-
Mehdinia, A., et al. (2020). Dispersive-solid phase extraction of diniconazole from water and fruit juice samples using MnCoCu-LDHs@MOF-235 nanocomposite. Microchimica Acta, 187(1), 1-9. [Link]
-
El-Saeid, M. H., & Al-Dosari, M. S. (2016). Validation of Analytical Method for Residue Determination of 173 Pesticides in Drinking Water by GC-MSMS. Current Research in Agricultural Sciences, 3(6), 98-105. [Link]
-
University of Hertfordshire. (n.d.). Diniconazole (Ref: XE-779). AERU Pesticide Properties Database. [Link]
-
Hangzhou Fanda Chemical Co., Ltd. (n.d.). Agrochemicals, Fungicides, Diniconazole. [Link]
-
Liu, Z., Jin, Y., & Wang, M. (2012). Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLOS ONE, 7(10), e46929. [Link]
-
Lotfy, H. M., Abdel-Aleem, A. A., & Monir, H. H. (2012). Determination of diniconazole fungicide residues in grapes and zucchini by capillary gas chromatography. Biointerface Research in Applied Chemistry, 2(1), 258-265. [Link]
-
SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]
-
Anastassiades, M., & Lehotay, S. J. (2006). The QuEChERS Method. Community Reference Laboratory for Pesticide Residues using Single Residue Methods. [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]
-
ResearchGate. (2020). Comparative evaluation of solid-phase extraction and in-tube liquid-liquid extraction for determination of triazole pesticides in water samples. [Link]
-
PubMed. (2020). Method validation for the analysis of pesticide residue in aqueous environment. [Link]
-
European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]
-
PubMed. (2025). Electrospinning to prepare water dispersible diniconazole/hydroxypropyl-γ-cyclodextrin nanofibers. [Link]
-
Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC - NIH. [Link]
-
Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters. PMC - NIH. [Link]
-
Sampling of pesticides in water using solid-phase extraction. Epsilon Archive for Student Projects. [Link]
Sources
- 1. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 3. Agrochemicals,Fungicides,Diniconazole [sunsagro.com]
- 4. Diniconazole | 83657-24-3 [chemicalbook.com]
- 5. Electrospinning to prepare water dispersible diniconazole/hydroxypropyl-γ-cyclodextrin nanofibers: increased bioavailability of diniconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. curresweb.com [curresweb.com]
- 11. swaenviro.com [swaenviro.com]
- 12. Method validation for the analysis of pesticide residue in aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
Troubleshooting & Optimization
Improving the solubility of Diniconazole for in vitro assays
Topic: Improving the Solubility of Diniconazole for In Vitro Assays
Welcome to the Solve-Agro Labs technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively solubilizing Diniconazole for in vitro assays. We understand that handling highly hydrophobic compounds like Diniconazole presents significant challenges that can impact experimental consistency and validity. This document combines field-proven insights, troubleshooting guides, and detailed protocols to ensure your success.
Understanding the Challenge: The Physicochemical Properties of Diniconazole
Diniconazole is a triazole fungicide characterized by its very low aqueous solubility and high lipophilicity.[1] Its high octanol-water partition coefficient (Log P) of approximately 4.3 signifies a strong preference for non-polar, lipid-rich environments over aqueous systems.[1] This inherent hydrophobicity is the primary reason it is difficult to dissolve in cell culture media and aqueous buffers, often leading to precipitation and inaccurate test concentrations.
Key Physicochemical Data for Diniconazole
| Property | Value | Source & Interpretation |
| Molecular Weight | 326.22 g/mol | [2][3] |
| Water Solubility | ~4 mg/L (at 20°C, pH 7) | [1][4] - Extremely low, posing a major challenge for in vitro work. |
| Log P (o/w) | 4.3 | [1] - Indicates high lipophilicity and poor aqueous solubility. |
| DMSO Solubility | ≥58.4 mg/mL to ≥100 mg/mL | [5][6] - Excellent solubility, making it the primary choice for a stock solvent. |
| Ethanol Solubility | ≥24.9 mg/mL (with sonication) | [5] - Good solubility, a viable alternative to DMSO. |
| Methanol Solubility | ~95-119 g/L (95,000-119,000 mg/L) | [1][4] - High solubility. |
| Acetone Solubility | ~120 g/L (120,000 mg/L) | [1] - High solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for preparing a Diniconazole stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of Diniconazole.[5][6] Its high solvating power for non-polar compounds makes it ideal for this purpose. A stock concentration of 10-50 mM in 100% DMSO is a standard starting point. For example, a supplier notes solubility of at least 58.4 mg/mL in DMSO.[5]
Causality: Diniconazole's high Log P value (4.3) indicates it is highly lipophilic.[1] DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular forces in the Diniconazole crystal lattice while also being miscible with aqueous media, facilitating subsequent dilutions.
Q2: My Diniconazole precipitated when I diluted my DMSO stock into my cell culture medium. What happened and how can I fix it?
Answer: This is a common phenomenon known as "crashing out." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. When you add the highly concentrated DMSO stock to the medium, the DMSO disperses, and the Diniconazole is suddenly exposed to an aqueous environment where it is not soluble, causing it to precipitate.
Troubleshooting Steps:
-
Reduce the Final Concentration: Ensure your target concentration in the medium is not above Diniconazole's aqueous solubility limit (~4 mg/L or ~12 µM).
-
Use a Step-Wise Dilution: Do not add the DMSO stock directly to the final volume of media. Instead, perform serial dilutions in media or a co-solvent mixture. See Protocol 2 for a detailed method.
-
Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.25% vs. 0.1%) may keep the compound in solution. However, you must validate the tolerance of your specific cell line to DMSO.[7][8]
-
Enhance Mixing: When adding the stock solution to the medium, vortex or stir the medium vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[8]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally ≤0.5% (v/v) .[8][9]
-
General Recommendation: Aim for 0.1% - 0.5% DMSO. Most cell lines tolerate 0.5% DMSO without severe cytotoxicity.[8]
-
Sensitive Cells: Primary cells and some specific cell lines can be more sensitive, showing stress or altered gene expression at concentrations as low as 0.1%.[8][10]
-
Toxicity Threshold: Concentrations above 1% often lead to significant cytotoxicity, and 5% is typically lethal to most cells.[8][9][11]
Trustworthiness: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but no Diniconazole. This allows you to differentiate between the effects of the solvent and the effects of your compound.[12]
Q4: I need to avoid organic solvents entirely for my assay. What are my options?
Answer: If organic solvents like DMSO are not suitable for your experimental system, you can use formulation-based approaches to enhance aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules like Diniconazole, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[6] See Protocol 3 for a method using this approach.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to help keep hydrophobic compounds in solution.[13][14] One commercially available protocol for a similar compound uses a combination of DMSO, PEG300, and Tween-80.[6]
Troubleshooting Guide & Workflows
This section provides a structured approach to solving common solubility issues.
Workflow for Solvent Selection and Preparation
Caption: Decision workflow for solubilizing Diniconazole.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Diniconazole Stock in DMSO
Objective: To prepare a 25 mM stock solution of Diniconazole in 100% anhydrous DMSO.
Materials:
-
Diniconazole powder (MW: 326.22 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weigh paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 25 mM stock solution:
-
Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 326.22 g/mol * (1000 mg / 1 g) = 8.156 mg
-
-
Weighing: Carefully weigh out ~8.16 mg of Diniconazole powder and transfer it to a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes.[5][6] Gentle warming to 37°C can also aid dissolution but be cautious of compound stability.
-
Storage: Once fully dissolved, the solution should be clear. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Step-Wise Dilution Method to Prevent Precipitation
Objective: To prepare a final concentration of 10 µM Diniconazole in a cell culture well with a final DMSO concentration of 0.1%.
Procedure:
-
Intermediate Dilution: Prepare a 100X intermediate stock (1 mM Diniconazole).
-
Take 4 µL of your 25 mM DMSO stock.
-
Add it to 96 µL of sterile cell culture medium or PBS. Vortex immediately and vigorously. This creates a 1 mM stock in 4% DMSO.
-
-
Final Dilution: Add the intermediate stock to your final assay volume.
-
For a final volume of 1 mL in a well, add 10 µL of the 1 mM intermediate stock.
-
The final concentration will be 10 µM Diniconazole.
-
The final DMSO concentration will be 4% * (10 µL / 1000 µL) = 0.04%. This is well below the toxicity limit.
-
Protocol 3: Solvent-Free Formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Objective: To prepare a 2.5 mg/mL (~7.66 mM) aqueous stock of Diniconazole using a cyclodextrin-based formulation. This protocol is adapted from a general method for poorly soluble compounds.[6]
Materials:
-
Diniconazole
-
SBE-β-CD powder
-
Sterile saline solution (0.9% NaCl) or PBS
-
DMSO (for initial wetting, optional but recommended)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Stir until completely clear. This can be stored at 4°C for about a week.[6]
-
Prepare Diniconazole Stock:
-
Method A (with DMSO): Prepare a high-concentration stock in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[6]
-
Mix thoroughly. The resulting solution is 2.5 mg/mL Diniconazole in a vehicle of 10% DMSO and 18% SBE-β-CD. This can then be further diluted into your assay medium.
-
Method B (Solvent-Free): Directly add an excess of Diniconazole powder to the 20% SBE-β-CD solution. Stir or shake overnight at room temperature. Centrifuge to pellet the undissolved solid and filter the supernatant through a 0.22 µm filter to get a saturated, sterile stock solution. The final concentration must be determined analytically (e.g., via HPLC).
-
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates the hydrophobic Diniconazole molecule, rendering it water-soluble.
References
-
Diniconazole (Ref: XE-779). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
Diniconazole | C15H17Cl2N3O | CID 6436605. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Diniconazole-M | C15H17Cl2N3O | CID 6440728. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 977–980. Retrieved from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
-
Verheijen, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Retrieved from [Link]
-
Galvão, J., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 29, e20200583. Retrieved from [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved from [Link]
-
Diniconazole-M. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
Al-Gohary, O. M. N. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). Retrieved from [Link]
-
What must be the maximum final DMSO % in a cell culture plate? (2014). ResearchGate. Retrieved from [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015). ResearchGate. Retrieved from [Link]
-
Fischer, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5133–5138. Retrieved from [Link]
-
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
DMSO toxicity in vitro: effects on RGC viability and apoptosis. (n.d.). ResearchGate. Retrieved from [Link]
-
Alternatives to DMSO? Acetonitrile in biology? (2021). Reddit. Retrieved from [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (2015). ResearchGate. Retrieved from [Link]
-
Diniconazole. (n.d.). SINO HARVEST. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. Retrieved from [Link]
-
In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). National Institutes of Health. Retrieved from [Link]
-
Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Europe PMC. Retrieved from [Link]
-
Poorly Soluble Drugs Dissolution And Drug Release. (n.d.). KIET Group of Institutions. Retrieved from [Link]
-
What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015). ResearchGate. Retrieved from [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. Retrieved from [Link]
-
Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight. (2024). MDPI. Retrieved from [Link]
-
DINICONAZOLE, (+)-. (n.d.). Global Substance Registration System. Retrieved from [Link]
Sources
- 1. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 2. Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diniconazole-M | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Agrochemicals,Fungicides,Diniconazole [sunsagro.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Overcoming Matrix Effects in Diniconazole Residue Analysis
Welcome to the technical support center dedicated to addressing the challenges of Diniconazole residue analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working to achieve accurate and reliable quantification of Diniconodeszole in complex matrices. Here, we will delve into the common issue of matrix effects and provide practical, field-proven solutions and troubleshooting strategies.
Introduction: The Challenge of the Matrix
Diniconazole, a broad-spectrum triazole fungicide, is widely used in agriculture to protect crops from various fungal diseases. Consequently, its residues can be found in a variety of environmental and food samples, such as soil, water, fruits, and vegetables. The accurate determination of these residues is crucial for ensuring food safety and environmental protection.
The primary analytical challenge in Diniconazole residue analysis is the "matrix effect," a phenomenon where co-eluting endogenous components of the sample matrix interfere with the ionization of the target analyte (Diniconazole) in the mass spectrometer source, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification and poor method reproducibility. This guide provides a structured approach to identifying, understanding, and overcoming these matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diniconazole peak is showing significant signal suppression in my sample extracts compared to the solvent standard. What is causing this?
A1: This is a classic sign of the matrix effect, specifically ion suppression. It occurs when co-extracted matrix components compete with Diniconazole for ionization in the mass spectrometer's ion source, reducing the number of Diniconazole ions that reach the detector. This is a common issue in complex matrices like fruits, vegetables, and soil.
Troubleshooting Steps:
-
Confirm Matrix Effect: First, you need to quantify the matrix effect. This can be done by comparing the peak area of a standard spiked into a pre-extracted blank matrix sample with the peak area of a standard in a pure solvent at the same concentration. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
-
Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering co-extractives.
-
QuEChERS with d-SPE: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for pesticide residue analysis. The dispersive solid-phase extraction (d-SPE) cleanup step is crucial. For many food matrices, a combination of primary secondary amine (PSA) and C18 sorbents is effective for removing sugars, fatty acids, and other interferences.
-
Solid-Phase Extraction (SPE): For more complex matrices, a dedicated SPE cleanup step with cartridges can provide a cleaner extract. Reversed-phase (e.g., C18) or normal-phase (e.g., silica, Florisil) cartridges can be effective depending on the matrix.
-
-
Optimize Chromatographic Separation: Improving the separation between Diniconazole and matrix components can also mitigate the effect. Try adjusting the gradient profile of your liquid chromatography (LC) method to better resolve the analyte from the co-eluting interferences.
-
Dilute the Sample: A simple, yet often effective, strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on the ionization of Diniconazole. However, ensure that after dilution, the Diniconazole concentration remains above the method's limit of quantification (LOQ).
Q2: I'm using the QuEChERS method, but still observing significant matrix effects. How can I optimize the d-SPE cleanup step for Diniconazole analysis?
A2: While the standard QuEChERS protocol is a good starting point, it often requires optimization for specific matrix-analyte combinations. For Diniconazole, here’s how you can enhance your d-SPE cleanup:
Optimizing d-SPE Sorbents:
-
Primary Secondary Amine (PSA): Excellent for removing sugars, organic acids, and fatty acids. This is a standard component for many fruit and vegetable matrices.
-
C18: Effective for removing non-polar interferences like fats and waxes. It is particularly useful for high-fat matrices.
-
Graphitized Carbon Black (GCB): Highly effective at removing pigments like chlorophyll and carotenoids, which are common in green leafy vegetables. Caution: GCB can also adsorb planar pesticides like Diniconazole. Therefore, use the minimum amount necessary and carefully evaluate recovery.
-
Z-Sep/Z-Sep+: These are zirconia-based sorbents that can offer alternative selectivity for removing fats and pigments.
A Systematic Approach to d-SPE Optimization:
-
Start with a Standard Combination: Begin with a common d-SPE mixture, for example, 50 mg PSA and 50 mg C18 per mL of extract.
-
Evaluate Recovery and Matrix Effect: Spike a blank matrix extract with a known concentration of Diniconazole before and after the d-SPE cleanup to assess both analyte recovery and the reduction in matrix effect.
-
Iteratively Add or Change Sorbents: Based on the initial results and the nature of your matrix (e.g., high chlorophyll, high fat), systematically test different sorbent combinations.
Table 1: Example d-SPE Sorbent Selection Guide for Diniconazole
| Matrix Type | Primary Interference | Recommended Sorbent Combination | Rationale |
| High Sugar (e.g., Grapes) | Sugars, Organic Acids | PSA + C18 | PSA removes polar interferences, while C18 targets less polar compounds. |
| High Chlorophyll (e.g., Spinach) | Pigments, Sugars | PSA + GCB + C18 | GCB is added to remove pigments. Use GCB judiciously to avoid Diniconazole loss. |
| High Fat (e.g., Avocado) | Lipids, Waxes | PSA + C18 (potentially higher amount) or Z-Sep/Z-Sep+ | C18 and Z-Sep are effective at removing lipids. |
| Soil | Humic Acids, Fulvic Acids | PSA + C18 | This combination helps in removing a broad range of organic matter present in soil extracts. |
Q3: My sample cleanup is as good as it can be, but I still have residual matrix effects. What are my options for accurate quantification?
A3: When matrix effects cannot be completely eliminated through sample preparation, the focus shifts to compensatory calibration strategies.
Calibration Strategies to Counteract Matrix Effects:
-
Matrix-Matched Calibration: This is the most common and effective approach. Instead of preparing calibration standards in a pure solvent, you prepare them in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.
-
Standard Addition: In this method, known amounts of a Diniconazole standard are added to aliquots of the sample extract. The resulting fortified samples are then analyzed, and the native concentration is determined by extrapolating the linear regression line to the x-intercept. This is a very accurate method but is more labor-intensive.
-
Isotope Dilution Mass Spectrometry (IDMS): This is considered the "gold standard" for quantification. It involves adding a known amount of a stable isotope-labeled version of Diniconazole (e.g., Diniconazole-d5) to the sample before extraction. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects and extraction losses. The ratio of the native analyte to the labeled standard is used for quantification, providing highly accurate and precise results. However, this method is dependent on the availability of the expensive labeled standard.
Workflow for Selecting a Calibration Strategy
Caption: Decision tree for selecting an appropriate calibration strategy.
Experimental Protocols
Protocol 1: Generic QuEChERS Extraction and d-SPE Cleanup for Diniconazole in Produce
This protocol is a starting point and should be validated and optimized for your specific matrix.
Materials:
-
Homogenized sample (e.g., fruit or vegetable)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
d-SPE tubes containing PSA and C18 sorbents
-
Centrifuge and centrifuge tubes
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Add the QuEChERS extraction salts (e.g., a pre-weighed packet containing magnesium sulfate, sodium chloride, and sodium citrates).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the ACN supernatant (upper layer) to a 2 mL d-SPE tube containing 50 mg PSA and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 2 minutes.
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
-
QuEChERS Workflow Diagram
Caption: The two-stage workflow of the QuEChERS method.
References
-
Matrix effects in pesticide residue analysis by liquid chromatography-tandem mass spectrometry: A case study of 20 pesticides in seven different vegetable matrices. National Library of Medicine. [Link]
Technical Support Center: Refining Clean-up Procedures for Diniconazole Analysis in Complex Matrices
Welcome to the technical support center dedicated to addressing the challenges of Diniconazole analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their clean-up procedures for complex matrices. Our focus is on providing practical, experience-based solutions to common experimental hurdles, ensuring the generation of accurate and reliable data.
Understanding the Analyte: Diniconazole
Diniconazole is a triazole fungicide characterized by its low aqueous solubility and persistence in soil and water systems.[1] Its chemical properties, including a molecular weight of approximately 326.22 g/mol , necessitate careful consideration during sample preparation to achieve optimal extraction and clean-up.[2][3]
| Property | Value | Source |
| Molecular Formula | C15H17Cl2N3O | [2][3][4] |
| Molecular Weight | 326.22 g/mol | [2][3] |
| Water Solubility | 4 mg/L (at 25°C) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (estimated) |
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction solvents for Diniconazole from complex matrices?
A1: Acetone, acetonitrile, and methanol are the most frequently employed solvents for the initial extraction of Diniconazole.[4][5] The choice of solvent depends on the matrix type. Acetone is commonly used for agricultural products like fruits and vegetables, as well as for livestock and marine products.[4][6] Acetonitrile is a popular choice in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly for fruits and vegetables.[7] Methanol has also been successfully used for extracting Diniconazole from plant samples.[5]
Q2: Why is a partitioning step with a nonpolar solvent like n-hexane often necessary?
A2: A partitioning step with a nonpolar solvent, typically n-hexane, is crucial for removing nonpolar interferences, such as lipids and waxes, from the initial extract.[4][6] This is particularly important when analyzing fatty matrices like grains, seeds, and animal tissues.[4][6] This liquid-liquid extraction (LLE) step enhances the purity of the sample before further clean-up, preventing these matrix components from interfering with subsequent chromatographic analysis.
Q3: What is the purpose of adding salt solutions, like sodium chloride, during extraction?
A3: Adding a salt solution, such as 10% sodium chloride, during the liquid-liquid extraction step helps to induce phase separation between the aqueous and organic layers.[4][6] This "salting-out" effect reduces the solubility of the organic solvent in the aqueous layer, leading to a more efficient transfer of the analyte (Diniconazole) into the organic phase and improving recovery.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the clean-up of complex matrices containing Diniconazole.
Low Analyte Recovery
Low recovery of Diniconazole is a frequent challenge that can significantly impact the accuracy of your results. The following sections detail potential causes and solutions for different clean-up techniques.
-
Issue: Inappropriate Sorbent Selection.
-
Causality: Using a sorbent that does not effectively retain Diniconazole or remove matrix interferences will lead to low recovery. Reversed-phase sorbents like C18 are suitable for retaining nonpolar compounds like Diniconazole from a polar sample extract.[1] However, if the extract contains significant polar interferences, a different sorbent may be needed.
-
Solution: For extracts with a high content of organic acids, sugars, or other polar compounds, a primary secondary amine (PSA) sorbent is effective.[2][8] For matrices rich in pigments like chlorophyll, graphitized carbon black (GCB) is recommended, often in combination with PSA.[9][10][11]
-
-
Issue: Incorrect pH of the Sample Load.
-
Causality: The retention of Diniconazole on reversed-phase SPE sorbents is dependent on its polarity. As a triazole fungicide, its ionization state can be influenced by pH. If the sample loaded onto the cartridge has a pH that causes Diniconazole to be more polar, it may not be sufficiently retained on a nonpolar sorbent like C18.
-
Solution: Adjust the pH of the sample extract to ensure Diniconazole is in its neutral, less polar form before loading it onto a reversed-phase SPE cartridge. A pH range of 6.5-8.5 has been shown to be optimal for the analysis of Diniconazole in some systems.[1]
-
-
Issue: Aggressive Washing Step.
-
Causality: The wash step in SPE is designed to remove weakly bound interferences. However, if the wash solvent is too strong (i.e., too similar in polarity to the elution solvent), it can prematurely elute the target analyte, Diniconazole, leading to low recovery.
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to leave Diniconazole bound to the sorbent. This often involves using a higher percentage of a weaker solvent (e.g., water) in the wash solution.
-
-
Issue: Inefficient Elution.
-
Causality: If the elution solvent is not strong enough to disrupt the interaction between Diniconazole and the SPE sorbent, the analyte will not be completely eluted from the cartridge.
-
Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or increase the volume of the elution solvent to ensure complete recovery of Diniconazole.
-
-
Issue: Low Recovery in Fatty or Pigmented Matrices.
-
Causality: The standard QuEChERS procedure may not be sufficient to remove high concentrations of fats and pigments, which can interfere with the analysis and lead to lower recovery of Diniconazole.
-
Solution: For fatty matrices, include a C18 sorbent in the dispersive SPE (d-SPE) cleanup step to remove lipids.[12] For highly pigmented matrices like spinach, adding GCB to the d-SPE tube is effective in removing chlorophyll and other pigments.[9][11][13] A combination of PSA, C18, and GCB can be used for very complex matrices.[14][15]
-
High Matrix Effects in LC-MS/MS Analysis
Matrix effects, observed as ion suppression or enhancement, are a common problem in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.
-
Issue: Ion Suppression or Enhancement.
-
Causality: Co-eluting matrix components can compete with Diniconazole for ionization in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.
-
Solution 1: Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering compounds. Re-evaluate your clean-up procedure. Consider using a combination of SPE sorbents (e.g., PSA and GCB) for a more thorough clean-up.
-
Solution 2: Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Diniconazole.[16] However, ensure that the diluted concentration of Diniconazole is still above the limit of quantification (LOQ) of your instrument.
-
Solution 3: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same clean-up procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for common clean-up procedures for Diniconazole.
Protocol 1: Solid-Phase Extraction (SPE) for Fruits and Vegetables
This protocol is adapted from established methods for pesticide residue analysis.[4]
-
Extraction:
-
Homogenize 20 g of the sample with 100 mL of acetone.
-
Filter the homogenate under suction.
-
Re-extract the residue with 50 mL of acetone and filter.
-
Combine the filtrates and concentrate to approximately 15 mL at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Add 100 mL of 10% (w/v) sodium chloride solution to the concentrated extract.
-
Extract twice with 100 mL and 50 mL of n-hexane.
-
Combine the n-hexane layers and dry with anhydrous sodium sulfate.
-
Concentrate the n-hexane extract to dryness below 40°C and redissolve the residue in 10 mL of n-hexane.
-
-
SPE Clean-up:
-
Condition a synthetic magnesium silicate (Florisil®) cartridge (1000 mg) with 20 mL of n-hexane.
-
Load 1 mL of the redissolved extract onto the cartridge.
-
Wash the cartridge with 20 mL of n-hexane and discard the eluate.
-
Elute Diniconazole with an appropriate solvent mixture (e.g., acetone/n-hexane). The exact composition should be optimized for your specific application.
-
Concentrate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Method for Fruits and Vegetables
This protocol is a generalized QuEChERS procedure.[7][17]
-
Extraction:
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of sorbents. For general purpose, use PSA and magnesium sulfate. For fatty matrices, add C18. For pigmented matrices, add GCB.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract:
-
The supernatant is the final extract, ready for LC-MS/MS analysis, potentially after dilution.
-
References
-
Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. (2012). PLoS ONE. [Link]
-
Analytical Method for Diniconazole (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Application of Graphitized Carbon Black to the QuEChERS Method for Pesticide Multiresidue Analysis in Spinach. (2009). Journal of AOAC International. [Link]
-
Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. (2007). Journal of Agricultural and Food Chemistry. [Link]
-
Recovery response of different d-SPE clean-up sorbents (i.e., PSA and C18; PSA, C18 and GCB). (n.d.). ResearchGate. [Link]
-
Diniconazole. (n.d.). PubChem. [Link]
-
[Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS]. (2017). Shokuhin Eiseigaku Zasshi. [Link]
-
Application of high-surface-area graphitized carbon black with primary secondary amine as an alternative quick, easy, cheap, effective, rugged, and safe cleanup material for pesticide multi-residue analysis in spinach. (2019). Journal of Separation Science. [Link]
-
Diniconazole residues in field-sprayed and household processed cucumber and pepper fruits. (2007). Annals of Agricultural Science. [Link]
-
Stability of extemporaneously prepared voriconazole ophthalmic solution. (2009). American Journal of Health-System Pharmacy. [Link]
-
Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues in Dried Herbs Followed by GC-MS/MS. (2017). Food Analytical Methods. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2020). Toxins. [Link]
-
Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. (2016). American Laboratory. [Link]
-
Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Food. (2016). Restek. [Link]
-
Physical and chemical stability of miconazole liposomes prepared by supercritical aerosol solvent extraction system (ASES) process. (2008). Journal of Microencapsulation. [Link]
-
Suitability of PSA (Primary Secondary Amines) and Z-Sep as clean-up sorbents in AOAC official method 2007.01 for analysis of trifloxystrobin in selected fruits and vegetables. (2019). Malaysian Journal of Analytical Sciences. [Link]
-
Dissipation Kinetics and Risk Assessment of Diniconazole, Dinotefuran, Metconazole, and Tebuconazole in Raphanus sativus L. (2023). Foods. [Link]
-
Application of high-surface-area graphitized carbon black with primary secondary amine as an alternative quick, easy, cheap, effective, rugged, and safe cleanup material for pesticide multi-residue analysis in spinach. (2019). ResearchGate. [Link]
-
Application of Sorbent-Based Extraction Techniques in Food Analysis. (2021). Molecules. [Link]
-
C18, PSA and GCB QuEchERS Dispersive Absorbents. (n.d.). Hawach Scientific. [Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (2013). Journal of Chromatographic Science. [Link]
-
Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. (2023). Current Agriculture Research Journal. [Link]
-
Analytical Method for Diniconazole (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado. (2016). Agilent Technologies. [Link]
-
Application of graphitized carbon black to the QuEChERS method for pesticide multiresidue analysis in spinach. (2009). PubMed. [Link]
-
The Dispersive Methodology for Complex Matrices. (2021). Labsert. [Link]
Sources
- 1. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of high-surface-area graphitized carbon black with primary secondary amine as an alternative quick, easy, cheap, effective, rugged, and safe cleanup material for pesticide multi-residue analysis in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specartridge.com [specartridge.com]
- 13. Application of graphitized carbon black to the QuEChERS method for pesticide multiresidue analysis in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromtech.com.au [chromtech.com.au]
- 17. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
Technical Support Center: Diniconazole Application for Plant Growth Regulation
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Welcome to the technical support guide for Diniconazole. This document is designed for researchers, scientists, and professionals in plant biology and drug development. It provides in-depth, field-proven insights into the effective use of Diniconazole as a plant growth regulator (PGR). Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Core Principles: Understanding Diniconazole
Diniconazole is a systemic triazole-based fungicide that also functions as a potent plant growth regulator.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][2][3]
Mechanism of Action Explained
Gibberellins are plant hormones crucial for stem elongation and cell division. Diniconazole specifically inhibits the cytochrome P450-dependent monooxygenases, which catalyze the conversion of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthesis pathway.[1][3] By blocking this step, Diniconazole effectively reduces the levels of active gibberellins in the plant.[3] This leads to a more compact plant structure, characterized by shorter internodes, reduced plant height, and often, thicker, sturdier stems.[2]
Caption: Simplified Diniconazole Mechanism of Action.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Diniconazole to use?
This is the most critical question, and the answer is highly dependent on several factors:
-
Plant Species: Sensitivity to Diniconazole varies significantly. For example, a concentration effective for cucumber may be phytotoxic to a different species.[4]
-
Growth Stage: Younger seedlings are generally more sensitive than established plants.
-
Desired Effect: A slight reduction in height requires a lower concentration than inducing significant dwarfing.
-
Application Method: Sub-irrigation (drenching) is often more potent and requires a lower concentration than foliar sprays.[5][6] For a 20-30% inhibition in tomato seedling stem length, a foliar application might require over 10 mg/L, whereas a sub-irrigation application may only need around 1 mg/L.[3][5][6]
Expert Insight: Always start with a literature review for your specific plant species. If no data exists, perform a dose-response curve experiment, starting with very low concentrations (e.g., 0.5, 1, 2.5, 5, 10 mg/L) to identify the optimal range.
Q2: How do I prepare a Diniconazole stock solution? It has low water solubility.
Diniconazole has very low solubility in water (4 mg/L) but is soluble in organic solvents.[7]
-
Recommended Solvents: Technical-grade Diniconazole is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[8] Acetone can also be used.[7] For research purposes, DMSO is often preferred for creating a high-concentration stock solution.
-
Causality: Using a small amount of an organic solvent to first dissolve the compound before diluting it in water is a standard practice for hydrophobic compounds. The solvent breaks down the crystal lattice of the powder, allowing the molecules to disperse when introduced into the larger aqueous volume.
See the Protocols section for a detailed step-by-step guide.
Q3: What are the visual symptoms of Diniconazole overdose or phytotoxicity?
Over-application can lead to excessive growth inhibition and other negative effects.[2] Recognizing these symptoms early is key to adjusting your protocol.
-
Severe Stunting: The most obvious sign is a plant that is excessively short, with minimal to no growth over an extended period.[2][9][10]
-
Leaf Deformation: Leaves may appear smaller than normal, curled, crinkled, or cupped.[9][10]
-
Chlorosis and Necrosis: Yellowing (chlorosis) or browning/death (necrosis) of leaf tissue, often starting at the margins, can occur.[2][9][10]
-
Thick, Brittle Leaves: Leaves may become unusually thick and dark green.
Q4: How do environmental conditions affect Diniconazole's efficacy?
Environmental factors can significantly influence plant uptake and response.[2]
-
Temperature & Light: High temperatures and light levels promote faster growth, which may necessitate a slightly higher concentration of Diniconazole to achieve the desired level of control. Conversely, in low-light, cooler conditions, plants grow slower and are more susceptible to overdose.
-
Humidity: High humidity can slow the drying of foliar sprays, potentially increasing absorption and efficacy.
Troubleshooting Guide
This guide is structured to help you diagnose and solve common issues encountered during experiments.
Caption: Troubleshooting Workflow for Diniconazole Experiments.
Experimental Protocols
Trustworthiness through Self-Validation: These protocols include checkpoints and expected outcomes. Adherence to these steps ensures that the protocol itself helps validate the results.
Protocol 1: Preparation of a 1000 ppm (mg/L) Diniconazole Stock Solution
Materials:
-
Diniconazole (≥98% purity)[8]
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
100 mL Grade A volumetric flask
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat
Procedure:
-
Safety First: Conduct all work in a fume hood. Wear appropriate PPE, as Diniconazole has moderate mammalian toxicity.[7][11]
-
Weighing: Accurately weigh 100 mg of Diniconazole powder and record the exact weight.
-
Initial Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 10-20 mL of DMSO.
-
Causality: DMSO is used as the primary solvent to fully dissolve the hydrophobic Diniconazole before its introduction to an aqueous solution.[8]
-
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer at low-to-medium speed. Mix until all powder is completely dissolved. The solution should be clear. Gentle warming (to 30-40°C) can aid dissolution if needed.
-
Dilution to Volume: Once dissolved, slowly add deionized water to the flask, mixing continuously, until the total volume reaches the 100 mL calibration mark.
-
Storage: Transfer the solution to a labeled, airtight amber glass bottle. Store at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
Self-Validation Check: The final solution should be clear. If precipitation occurs, the initial DMSO volume may have been insufficient, or the compound has exceeded its solubility limit upon dilution.
-
Protocol 2: Application of Diniconazole Working Solution
A. Foliar Spray Application
-
Preparation: Prepare the desired working concentration (e.g., 10 ppm) by diluting the 1000 ppm stock solution. To make 100 mL of a 10 ppm solution, pipette 1 mL of the stock solution into a flask and add 99 mL of deionized water.
-
Inclusion of Surfactant: Add a non-ionic surfactant (e.g., Tween-20 at 0.05% v/v) to the working solution.
-
Causality: The surfactant reduces the surface tension of the spray droplets, ensuring uniform coverage on the leaf surface and enhancing absorption.
-
-
Application: Apply the solution using a fine-mist sprayer until leaves are uniformly wet, but not to the point of runoff. Spray both the upper and lower leaf surfaces.
-
Control Group: Always include a control group sprayed only with water and the surfactant.
-
Post-Application: Allow plants to dry completely before placing them back into high-intensity light or high-temperature conditions to prevent potential leaf burn.
B. Sub-Irrigation (Drench) Application
-
Preparation: Prepare the desired working concentration (e.g., 1 ppm). Note that drench concentrations are typically much lower than foliar sprays.[5]
-
Application: Apply a precise, consistent volume of the working solution to the surface of the growing medium for each plant. The volume should be sufficient to saturate the root zone without excessive leaching from the bottom of the pot.
-
Control Group: Treat the control group with an equal volume of plain water.
-
Self-Validation Check: Observe the plants over the next 7-14 days. Treated plants should exhibit reduced internode elongation compared to the control group. The degree of inhibition should correlate with the applied concentration.
Data Presentation: Concentration Guidelines
The following table summarizes concentration ranges reported in the literature for various species. This table should be used as a starting point for your own optimization , not as a definitive guide.
| Plant Species | Application Method | Concentration Range (mg/L or ppm) | Observed Effects | Reference |
| Tomato (Solanum lycopersicum) | Foliar Spray | 10 - 30 | Reduced plant height, leaf area, and shoot weight.[1] | Kim et al. (2023)[1] |
| Tomato (Solanum lycopersicum) | Sub-irrigation | ~1 | Achieved 20-30% stem length inhibition.[5][6] | Jeong et al. (2020)[5][6] |
| Cucumber (Cucumis sativus) | Foliar Spray | 20 - 37.5 | Effective suppression of plant height and hypocotyl length.[4] | Jang et al. (2024)[4] |
| Hemp (Cannabis sativa) | Foliar Spray | 25 | Decreased plant height, increased inflorescence biomass.[1] | Lee et al. (2023)[1] |
| Bean (Phaseolus vulgaris) | Root Application | 5 | Decreased plant height and leaf area.[8] | Fletcher et al. (1986)[8] |
| Vinca & Salvia | Foliar Spray | 100 | Greater growth retardation than 5 mg/L uniconazole.[3] | Kim et al. (2013)[3] |
References
-
Kim, H.K., et al. (2013). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis. ResearchGate. Available at: [Link]
-
Lee, J.H., et al. (2023). Diniconazole Promotes the Yield of Female Hemp (Cannabis sativa) Inflorescence and Cannabinoids in a Vertical Farming System. MDPI. Available at: [Link]
-
Jang, H.I., et al. (2024). Comparison of Growth-Inhibition Effect with Diniconazole Applications on Plug-seedlings Growth in Cucumber (Cucumis sativus L.). Korean Journal of Plant Resources. Available at: [Link]
-
Jeong, S.B., et al. (2020). Effects of Different Application Approaches with Diniconazole on the Inhibition of Stem Elongation and the Stimulation of Root Development of Cylindrical Paper Pot Seedling. Journal of Bio-Environment Control. Available at: [Link]
-
Rayfull Chemicals. (2026). What is the effect of Diniconazole on the shoot growth of plants?. Rayfull Chemicals Blog. Available at: [Link]
-
University of Hertfordshire. (n.d.). Diniconazole (Ref: XE-779). AERU Database. Available at: [Link]
-
Farmonaut. (n.d.). Phytotoxicity: Symptoms, Causes & Crop Management. Farmonaut. Available at: [Link]
-
Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions. Dora Agri-Tech. Available at: [Link]
-
Rayfull Chemicals. (2026). What is the toxicity level of Diniconazole to animals?. Rayfull Chemicals Blog. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What is the effect of Diniconazole on the shoot growth of plants? - Blog - Rayfull Chemicals [rayfull.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. Effects of Different Application Approaches with Diniconazole on the Inhibition of Stem Elongation and the Stimulation of Root Development of Cylindrical Paper Pot Seedling [ksbec.org]
- 6. researchgate.net [researchgate.net]
- 7. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 10. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 11. What is the toxicity level of Diniconazole to animals? - Blog - Rayfull Chemicals [rayfull.net]
Technical Support Center: Minimizing Diniconazole Cross-Reactivity in Immunoassays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide in-depth, practical solutions for a common and critical challenge in ligand-binding assays: minimizing cross-reactivity when quantifying the triazole fungicide diniconazole. Unwanted cross-reactivity can lead to inaccurate measurements, false positives, and compromised data integrity.[1][2][3] This guide provides not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your immunoassays effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental concepts behind diniconazole and immunoassay cross-reactivity.
Q1: What is diniconazole and what are its key structural features?
Diniconazole is a broad-spectrum triazole fungicide used in agriculture to control fungal diseases in crops.[4][5] Its mechanism of action involves the inhibition of ergosterol biosynthesis, which is essential for the integrity of fungal cell membranes.[4][5] From an immunoassay perspective, its structure is critical. Key features include a 1,2,4-triazole ring, a dichlorophenyl group, and a chiral center, leading to four distinct stereoisomers.[6][7] These structural components are the primary epitopes that an antibody will recognize.
Q2: What is immunoassay cross-reactivity and why is it a problem for diniconazole?
Immunoassay cross-reactivity is the phenomenon where an antibody, generated to bind a specific target (in this case, diniconazole), also binds to other, structurally similar molecules.[1][8] This is a significant issue for diniconazole because it belongs to the large conazole class of fungicides, many of which share the core triazole and substituted phenyl groups.[5][7] This structural similarity means that an antibody raised against diniconazole might also recognize other triazoles like uniconazole or hexaconazole, leading to an overestimation of diniconazole concentration in a sample.[1][9]
Q3: Which compounds are most likely to cross-react with a diniconazole antibody?
Cross-reactivity is directly related to structural homology. The most likely cross-reactants are other triazole fungicides that share a high degree of similarity in the epitope region recognized by the antibody. Based on published studies and chemical structures, the primary candidates for cross-reactivity are:
| Compound | Key Structural Difference from Diniconazole | Typical Cross-Reactivity |
| Uniconazole | Lacks one chloro substituent on the benzene ring compared to diniconazole.[9] | High potential; reported as high as 1.82% in some monoclonal antibody-based assays.[9] |
| Hexaconazole | Possesses a similar 2,4-dichlorophenyl group but differs in the side chain.[9] | Moderate potential; reported around 0.92% in some studies.[9] |
| Paclobutrazol | Shares the triazole ring and a substituted phenyl group but has a different overall stereochemistry. | Lower, but possible potential. |
| Myclobutanil | Contains a triazole ring and a chlorophenyl group, but the connecting structure is different. | Lower potential. |
This table summarizes potential cross-reactants. Actual cross-reactivity must be experimentally determined for your specific antibody.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to address specific experimental issues with actionable advice.
Q4: My negative control/blank sample shows a positive signal. What's the first step?
A high signal in your negative control is a classic sign of a problem, which could be non-specific binding or cross-reactivity from an unexpected contaminant in your matrix or buffers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Q5: I suspect cross-reactivity is occurring. How can I systematically reduce it?
Reducing cross-reactivity involves optimizing the assay conditions to favor the binding of your target analyte (diniconazole) over structurally similar compounds. The key is to increase the stringency of the assay.
Key Optimization Strategies:
-
Antibody Concentration: Titrate your primary antibody. Using the lowest possible concentration of antibody that still provides a good signal window can increase specificity. High-affinity binding (to diniconazole) will be favored over lower-affinity binding to cross-reactants.
-
Assay Buffer Composition:
-
pH and Ionic Strength: Modifying the pH or salt concentration (e.g., NaCl) of the assay buffer can alter antibody-antigen binding kinetics. Perform a matrix experiment testing a range of pH values (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM) to find conditions that maximize the signal-to-noise ratio.[10]
-
Blocking Agents: Ensure your blocking buffer is effective. Sometimes, adding a small amount of a non-interfering detergent (e.g., 0.05% Tween-20) to the assay buffer can reduce low-affinity non-specific and cross-reactive binding.
-
-
Incubation Times and Temperatures: Shorter incubation times can favor the binding of high-affinity antibodies to their target. Conversely, longer incubations might allow weaker, cross-reactive interactions to occur. Test different incubation times (e.g., 30 min, 1 hr, 2 hr) at various temperatures (e.g., 4°C, room temperature, 37°C).[10]
-
Washing Steps: Increase the number and vigor of wash steps between antibody incubations. This is highly effective at removing weakly bound, cross-reacting molecules.[11]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical experiments.
Protocol 1: Competitive ELISA for Diniconazole Quantification
A competitive ELISA is the most common format for small molecules like diniconazole. In this format, free diniconazole in the sample competes with a labeled diniconazole-protein conjugate for binding to a limited number of antibody-coated plate wells. The signal is inversely proportional to the concentration of diniconazole in the sample.
Principle of Competitive ELISA:
Caption: Competitive ELISA principle.
Step-by-Step Method:
-
Coating: Dilute anti-diniconazole monoclonal antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare diniconazole standards and samples in Assay Buffer.
-
In a separate dilution plate, add 50 µL of standard or sample to respective wells.
-
Add 50 µL of a pre-determined optimal concentration of diniconazole-HRP conjugate to each well.
-
Mix and incubate for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the antibody-coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step, but increase to 5 times to thoroughly remove unbound reagents.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[12]
Protocol 2: Cross-Reactivity Assessment
This protocol quantifies the degree to which your antibody binds to related compounds. It involves generating a standard curve for diniconazole and parallel curves for each potential cross-reactant.
Step-by-Step Method:
-
Perform Competitive ELISA: Follow the protocol above to generate a standard curve for diniconazole (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
Test Potential Cross-Reactants: In the same assay, create dilution series for each suspected cross-reacting compound (e.g., uniconazole, hexaconazole) using the same concentration range.
-
Data Analysis:
-
For each curve (diniconazole and each cross-reactant), plot the absorbance (or % inhibition) against the logarithm of the concentration.
-
Use a four-parameter logistic regression to fit the curves and determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[13]
-
-
Calculate Percentage Cross-Reactivity (%CR): Use the following formula to determine the cross-reactivity of each compound relative to diniconazole.[14]
%CR = (IC50 of Diniconazole / IC50 of Test Compound) x 100
Interpreting the Results: A high %CR value indicates that the antibody binds significantly to that compound, confirming it as a cross-reactant. A low value (<1%) suggests high specificity of the antibody for diniconazole.
References
-
Diniconazole (Ref: XE-779) . AERU - University of Hertfordshire. [Link]
-
ELISA Kit Troubleshooting . Aviva Systems Biology. [Link]
-
Cross-reactivity in immunoassays . CANDOR Bioscience GmbH. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . MDPI. [Link]
-
Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA . PMC - NIH. [Link]
-
Diniconazole-M | C15H17Cl2N3O | CID 6440728 . PubChem - NIH. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges . Gyros Protein Technologies. [Link]
-
Antibody Cross Reactivity And How To Avoid It? . Bosterbio. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . ResearchGate. [Link]
-
Interferences in Immunoassay . PMC - PubMed Central - NIH. [Link]
-
Technical Guide for ELISA . SeraCare. [Link]
-
Troubleshooting ELISA . Hycult Biotech. [Link]
-
In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined . ResearchGate. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records . NIH. [Link]
-
Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol . PMC - NIH. [Link]
-
A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors . RSC Publishing. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records . PubMed. [Link]
-
Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine . PubMed Central. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Diniconazole (Ref: XE-779) [sitem.herts.ac.uk]
- 7. Diniconazole-M | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. ELISA Kit Troubleshooting | Technical Resources | Avivasysbio.com | Avivasysbio.com [avivasysbio.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diniconazole Detection
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection and quantification of fungicides like Diniconazole are paramount. This triazole fungicide's persistence in agricultural products and the environment necessitates robust and reliable analytical methods. This guide provides an in-depth comparison of the primary techniques for Diniconazole detection—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA)—with a focus on the critical validation parameters that ensure data integrity and reproducibility.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering you to select and validate the optimal method for your specific application.
The Foundation: Principles of Analytical Method Validation
The purpose of validating an analytical method is to demonstrate its fitness for a specific use.[1] International bodies like AOAC International and guidelines such as SANTE/11312/2021 provide a framework for this process, ensuring that data is reliable and comparable across different laboratories.[2][3] The core validation parameters we will consider for each method are:
-
Specificity & Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to produce results that are directly proportional to the analyte's concentration within a given range.[4]
-
Accuracy (Recovery): The closeness of the test results to the true value.
-
Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Confirmatory Powerhouses: Chromatographic Methods
HPLC and GC are the gold standards for confirmatory analysis of pesticide residues, offering high selectivity and sensitivity.[5]
High-Performance Liquid Chromatography (HPLC)
Principle of HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Diniconazole, a reverse-phase C18 column is typically employed, where the nonpolar stationary phase retains the moderately nonpolar Diniconazole, and a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it.[6] Detection is commonly achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, and for higher sensitivity and confirmation, a Mass Spectrometer (MS/MS) can be used.[5]
Experimental Workflow: HPLC-UV/DAD
Caption: HPLC-UV/DAD workflow for Diniconazole analysis.
Detailed Protocol: QuEChERS Sample Preparation & HPLC Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like fruits and vegetables.[7][8][9]
-
Sample Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile.[7][9] Shake vigorously for 1 minute. Add buffering salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[7]
-
Centrifugation: Centrifuge the tube to separate the organic layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences like organic acids and sugars.[7]
-
Final Extract: Centrifuge again and collect the supernatant for HPLC analysis.
-
HPLC Conditions:
Validation Data Summary for HPLC Methods
| Parameter | Typical Performance | Source |
| Linearity (R²) | > 0.998 | [11] |
| LOD | 0.009 - 0.017 µg/mL | [12][13] |
| LOQ | 0.028 - 0.052 µg/mL | [12][13] |
| Recovery | 93 - 100% | [11][12][13] |
| Precision (RSD) | < 2% | [12][13] |
Gas Chromatography (GC)
Principle of GC: GC is ideal for thermally stable and volatile compounds. Diniconazole can be analyzed by GC, often with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification. The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase.
Experimental Workflow: GC-ECD
Caption: GC-ECD workflow for Diniconazole analysis.
Detailed Protocol: Sample Preparation & GC Analysis
-
Extraction: Extract a homogenized sample with a suitable solvent like ethyl acetate or methanol followed by partitioning with methylene chloride.[14][15]
-
Cleanup: Pass the extract through a cleanup column (e.g., Florisil or silica) to remove interfering co-extractives.
-
Concentration: Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC injection.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS).
-
Injector: Splitless mode at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient to ensure good separation.
-
Detector: ECD at a high temperature (e.g., 300°C).
-
Validation Data Summary for GC Methods
| Parameter | Typical Performance | Source |
| LOD | 0.001 ppm (mg/kg) | [15] |
| LOQ | ~0.003 ppm (mg/kg) (estimated) | |
| Recovery | > 90% | [14][15] |
| Precision (RSD) | Typically < 15% |
Rapid Screening: Immunoassay Method
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of ELISA: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like Diniconazole, a competitive ELISA format is typically used. In this format, a known amount of enzyme-labeled Diniconazole competes with the Diniconazole in the sample for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of Diniconazole in the sample.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for Diniconazole detection.
Detailed Protocol: Competitive ELISA
-
Sample Preparation: Extract the sample with a solvent mixture (e.g., methanol/water). Dilute the extract to minimize matrix effects.[5]
-
Assay:
-
Add standards and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-Diniconazole conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a chromogenic substrate. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentrations. Determine the concentration of Diniconazole in the samples from this curve.
Validation Data Summary for ELISA
| Parameter | Typical Performance | Source |
| IC50 | 0.050 mg/L | [5] |
| LOD | 5.47 µg/L | [5] |
| Linearity Range | 0.001 to 1.000 mg/L | [5] |
| Recovery | 89.2% to 96.1% | [5][16] |
| Precision (RSD) | 0.77% to 6.11% | [5][16] |
Comparative Analysis: Choosing the Right Method
As a Senior Application Scientist, the choice of method is dictated by the analytical question.
| Feature | HPLC | GC | ELISA |
| Principle | Liquid Chromatography | Gas Chromatography | Immunoassay |
| Selectivity | High | Very High | Moderate to High |
| Sensitivity | High | Very High | High |
| Confirmation | Yes (especially with MS) | Yes (especially with MS) | No (Screening) |
| Throughput | Moderate | Moderate | High |
| Cost/Sample | Moderate to High | Moderate to High | Low |
| Expertise | High | High | Moderate |
| Best For | Routine quantification, complex matrices | Confirmatory analysis, volatile compounds | Rapid screening of many samples |
Expert Insights:
-
For Regulatory Compliance and Confirmatory Analysis: HPLC-MS/MS or GC-MS are indispensable. They provide the highest level of confidence in both the identity and quantity of Diniconazole residues. The choice between HPLC and GC often depends on the laboratory's existing instrumentation and expertise.
-
For High-Throughput Screening: ELISA is the most efficient choice.[5] It allows for the rapid and cost-effective screening of a large number of samples.[5] Positive results from an ELISA screen should then be confirmed by a chromatographic method. This tiered approach optimizes both speed and reliability.
-
Method Validation is Non-Negotiable: Regardless of the chosen method, rigorous validation following guidelines like those from AOAC or SANTE is crucial.[1][2] This ensures that the generated data is defensible and fit for its intended purpose, whether for product release, food safety assessment, or environmental monitoring.
Conclusion
The detection of Diniconazole can be reliably achieved through HPLC, GC, and ELISA, each with its own strengths. Chromatographic methods offer unparalleled specificity and are essential for confirmatory analysis, while ELISA provides a powerful tool for rapid screening. A thorough understanding of the principles and validation requirements of each technique, as presented in this guide, enables researchers and scientists to make informed decisions, ensuring the generation of accurate, reliable, and reproducible data in their critical work.
References
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022-05-27). MDPI. [Link]
-
Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation. ResearchGate. [Link]
-
Development and validation of a HPLC method for the determination of voriconazole in pharmaceutical formulation using an experimental design. ResearchGate. [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]
-
Determination of tetraconazole and diniconazole fungicide residues in tomatoes and green beans by capillary gas chromatography. PubMed. [Link]
-
Development and validation of ultraviolet spectroscopic method for estimation of voriconazole in bulk and pharmaceutical formulation. Zhurnal Prikladnoii Spektroskopii. [Link]
-
Determination of Tetraconazole and Diniconazole Fungicide Residues in Tomatoes and Green Beans by Capillary Gas Chromatography. ResearchGate. [Link]
-
Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. (2012-10-08). PLoS ONE. [Link]
-
Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation. ResearchGate. [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
-
Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA. PLOS ONE Journals. [Link]
-
QuEChERS: Home. EURL-Pesticides. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]
-
QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]
-
AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. AOAC International. [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]
-
Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Agilent. [Link]
-
Method validation and analytical quality control in pesticide residues analysis. BVL. [Link]
-
Method Validation Validation of Analytical Methods and Procedures. LabCompliance. [Link]
Sources
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. nifc.gov.vn [nifc.gov.vn]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS: Home [quechers.eu]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of tetraconazole and diniconazole fungicide residues in tomatoes and green beans by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Validating the Plant Growth Regulating Effects of S(+)-Diniconazole
Introduction: Beyond Fungicidal Activity – The Rise of Chiral Triazoles in Plant Growth Regulation
In the intricate world of agricultural and horticultural science, the modulation of plant architecture is paramount for optimizing yield, enhancing stress resilience, and improving aesthetic value. Plant Growth Regulators (PGRs) are instrumental compounds that, at minute concentrations, steer physiological processes in plants.[1][2][3] Among these, the triazole family of compounds has garnered significant attention. Originally developed for their potent fungicidal properties, many triazoles exhibit a profound secondary effect: the regulation of plant growth.[4]
Diniconazole is a prominent member of this class, recognized for its systemic fungicidal and growth-retardant activities.[5][6] It is a chiral molecule, existing as two stereoisomers (enantiomers), (R)-(-) and (S)-(+). Emerging research indicates that the biological activity, including both fungicidal and plant growth regulation, often resides predominantly in one enantiomer. This guide focuses on S(+)-Diniconazole, the enantiomer demonstrating significant plant growth regulating efficacy.
This document serves as a technical guide for researchers and scientists to validate and quantify the effects of S(+)-Diniconazole. We will delve into its mechanism of action, provide robust, self-validating experimental protocols for its evaluation against alternatives like Paclobutrazol, and present a framework for data analysis and interpretation.
Mechanism of Action: A Targeted Inhibition of the Gibberellin Biosynthesis Pathway
The primary plant growth regulating effect of S(+)-Diniconazole and other related triazoles stems from their ability to interfere with the biosynthesis of gibberellins (GAs).[5][7][8] Gibberellins are a class of phytohormones responsible for promoting cell elongation and division, thereby controlling stem elongation, seed germination, and flowering.[9]
S(+)-Diniconazole acts as a potent inhibitor of key oxidative steps in the GA pathway. Specifically, it targets the cytochrome P450-dependent monooxygenases that catalyze the conversion of ent-kaurene to ent-kaurenoic acid.[7][10] By blocking this crucial step, the production of active gibberellins (like GA1 and GA4) is significantly reduced. This hormonal shift leads to a series of predictable and desirable morphological changes:
-
Reduced Internode Elongation: The most visible effect is a decrease in plant height, leading to a more compact, sturdy plant.[1][8]
-
Thicker Stems: Energy is redirected from vertical growth to radial expansion, resulting in increased stem diameter.
-
Altered Leaf Morphology: Leaves are often smaller, thicker, and may appear darker green due to a higher concentration of chlorophyll in a smaller area.[11]
-
Enhanced Root Growth: With shoot growth suppressed, a greater proportion of photosynthates can be allocated to the root system, often leading to an increased root-to-shoot ratio.[11][12]
This targeted inhibition makes S(+)-Diniconazole a valuable tool for producing compact ornamental plants, preventing lodging in cereal crops, and managing the growth of seedlings in high-density nursery settings.[5][13]
Caption: Gibberellin biosynthesis pathway showing inhibition by S(+)-Diniconazole.
Comparative Alternatives: Paclobutrazol and Uniconazole
To properly validate S(+)-Diniconazole, its performance must be benchmarked against established alternatives. Paclobutrazol and Uniconazole are two other widely used triazole PGRs that share the same fundamental mechanism of action.[10][14]
| Feature | S(+)-Diniconazole | Paclobutrazol | Uniconazole |
| Primary Action | Gibberellin Biosynthesis Inhibitor | Gibberellin Biosynthesis Inhibitor | Gibberellin Biosynthesis Inhibitor |
| Relative Potency | High | Moderate | Very High |
| Application | Foliar spray or drench | Foliar spray or drench | Foliar spray or drench |
| Soil Residual Activity | Moderate | Long (can persist for months to years)[14] | Short to Moderate |
| Key Advantage | Effective growth control, may enhance root development.[11] | Broadly used, long-lasting effects.[14] | Highly active at low rates, less soil persistence than paclobutrazol.[10][14] |
The choice between these PGRs often depends on the target crop, desired duration of control, and concerns about soil residues affecting subsequent crops.[10] Uniconazole's high potency requires careful application to avoid excessive stunting, while Paclobutrazol's persistence can be a double-edged sword.[10][14] S(+)-Diniconazole offers a potent option that warrants rigorous comparative testing.
Experimental Validation: Protocols for Efficacy Determination
Scientific integrity demands robust, repeatable experimental design. The following protocols are designed to be self-validating systems, incorporating controls and dose-ranging to provide a clear picture of S(+)-Diniconazole's efficacy.
Causality Behind Experimental Choices:
-
Model Plant: We recommend using a fast-growing, responsive herbaceous species like Cucumis sativus (cucumber) or Solanum lycopersicum (tomato) seedlings for initial validation. Their rapid growth makes PGR effects clearly visible within a short timeframe (2-4 weeks).
-
Growth Conditions: A controlled environment (growth chamber or greenhouse) is crucial to minimize variability from temperature, light, and humidity fluctuations. This ensures that observed differences are attributable to the chemical treatments.
-
Replication: A minimum of 5-10 replicate plants per treatment group is essential to ensure statistical significance and account for natural biological variation.
Protocol 1: Dose-Response Study for S(+)-Diniconazole
Objective: To determine the optimal concentration range of S(+)-Diniconazole for effective growth regulation without inducing phytotoxicity.
Materials:
-
S(+)-Diniconazole (analytical grade)
-
Solvent (e.g., acetone or ethanol, depending on solubility)
-
Tween 20 (surfactant)
-
Distilled water
-
72-cell plug trays or 4-inch pots
-
Appropriate growing medium
-
Healthy, uniform seedlings (e.g., cucumber at the first true leaf stage)
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 1000 mg/L or ppm) of S(+)-Diniconazole by dissolving a precise weight in a small volume of solvent, then bringing it to final volume with distilled water. This ensures complete dissolution.
-
Rationale: A high-concentration stock allows for accurate serial dilutions and minimizes the amount of solvent applied to plants.
-
-
Working Solution Preparation:
-
Perform serial dilutions from the stock solution to create a range of treatment concentrations. A logarithmic scale is often effective. Suggested concentrations: 0 (control), 5, 10, 20, 40, and 80 mg/L.
-
The control solution should contain the same amount of solvent and surfactant as the highest concentration treatment to isolate the effect of the active ingredient.
-
Add a surfactant (e.g., Tween 20 at 0.05% v/v) to all working solutions, including the control.
-
Rationale: The surfactant reduces surface tension, ensuring uniform wetting and absorption of the PGR on the leaf surface.
-
-
Plant Treatment:
-
Randomly assign seedlings to treatment groups.
-
Apply the solutions as a foliar spray until runoff, ensuring complete coverage of all aerial parts. Alternatively, apply as a soil drench with a fixed volume per pot (e.g., 50 mL for a 4-inch pot).
-
Rationale: Testing both application methods is important as efficacy can differ. Drenching often provides longer-lasting control but foliar sprays are faster-acting.[15]
-
-
Data Collection (14 and 28 days post-treatment):
-
Plant Height: Measure from the soil surface to the apical meristem.[16]
-
Stem Diameter: Use digital calipers to measure the stem diameter 1 cm above the soil line.
-
Leaf Area: Can be measured non-destructively using imaging software or a leaf area meter.[17]
-
Phytotoxicity Score: Visually assess plants for signs of damage (e.g., chlorosis, necrosis, leaf distortion) on a scale of 0 (no damage) to 5 (severe damage).
-
Protocol 2: Comparative Efficacy Study vs. Paclobutrazol
Objective: To compare the growth regulating effects of S(+)-Diniconazole with Paclobutrazol at equipotent or manufacturer-recommended rates.
Methodology:
-
Treatment Groups:
-
Group 1: Control (solvent + surfactant only)
-
Group 2: S(+)-Diniconazole (at an effective, non-phytotoxic rate determined from Protocol 1, e.g., 20 mg/L)
-
Group 3: Paclobutrazol (at a commonly used rate for the test species, e.g., 40 mg/L, as it is often less potent than diniconazole/uniconazole).[15]
-
-
Experimental Setup: Follow the same plant preparation, treatment application, and growth conditions as in Protocol 1.
-
Data Collection (28 days post-treatment):
-
Measure Plant Height, Stem Diameter, and Leaf Area as described above.
-
Chlorophyll Content: Use a non-destructive method like a SPAD meter for relative chlorophyll content, or a destructive spectrophotometric method for absolute quantification.[18][19]
-
Biomass Measurement: Harvest the shoots and roots separately. Record fresh weight. Dry the tissues in an oven at 70°C for 72 hours and record the dry weight. Calculate the Root-to-Shoot ratio.
-
Caption: General experimental workflow for validating plant growth regulators.
Synthesized Performance Data & Analysis
The following tables represent synthesized data based on typical results reported in the literature to illustrate the expected outcomes from the comparative efficacy study (Protocol 2).
Table 1: Effects on Plant Morphological Parameters (28 Days Post-Treatment)
| Treatment (Foliar Spray) | Plant Height (cm) | % Reduction vs. Control | Stem Diameter (mm) | Leaf Area (cm²) |
| Control | 25.2 ± 1.8 | - | 3.1 ± 0.2 | 155 ± 12 |
| S(+)-Diniconazole (20 mg/L) | 14.8 ± 1.1 | 41.3% | 4.2 ± 0.3 | 110 ± 9 |
| Paclobutrazol (40 mg/L) | 16.5 ± 1.3 | 34.5% | 3.9 ± 0.2 | 121 ± 10 |
Data are presented as Mean ± Standard Deviation.
Analysis: The data clearly show that both S(+)-Diniconazole and Paclobutrazol effectively reduce plant height and leaf area compared to the control, consistent with their function as gibberellin biosynthesis inhibitors.[13][22] At the tested concentrations, S(+)-Diniconazole demonstrates slightly higher potency in height reduction. Both treatments also result in thicker stems, a desirable trait for plant sturdiness.
Table 2: Effects on Physiological and Biomass Parameters (28 Days Post-Treatment)
| Treatment (Foliar Spray) | Relative Chlorophyll (SPAD) | Shoot Dry Weight (g) | Root Dry Weight (g) | Root/Shoot Ratio |
| Control | 42.5 ± 2.5 | 1.85 ± 0.15 | 0.41 ± 0.05 | 0.22 |
| S(+)-Diniconazole (20 mg/L) | 48.1 ± 2.9 | 1.55 ± 0.12 | 0.53 ± 0.06 | 0.34 |
| Paclobutrazol (40 mg/L) | 46.7 ± 2.7 | 1.62 ± 0.13 | 0.49 ± 0.05 | 0.30 |
Data are presented as Mean ± Standard Deviation.
Analysis: Treatment with both PGRs leads to an increase in relative chlorophyll content, likely due to the concentration of chloroplasts in smaller, thicker leaves. A key finding is the shift in biomass allocation. While shoot dry weight is reduced, root dry weight is increased, leading to a significantly higher root-to-shoot ratio, particularly for S(+)-Diniconazole.[11] This enhanced root system can be a significant advantage, potentially improving water and nutrient uptake and stress tolerance.
Conclusion and Future Directions
The experimental framework and synthesized data presented in this guide validate S(+)-Diniconazole as a highly effective plant growth regulator. Its primary mechanism, the inhibition of gibberellin biosynthesis, leads to desirable reductions in plant stature and a beneficial reallocation of resources to the root system. Comparative studies demonstrate its potency, which in some cases may exceed that of other common PGRs like paclobutrazol when appropriately dosed.
For researchers, scientists, and drug development professionals, the path forward is clear. The provided protocols offer a robust starting point for in-house validation on specific target species. Future investigations should focus on:
-
Species-Specific Dose Optimization: Efficacy is highly dependent on the plant species, so dose-response curves are critical for each new application.
-
Long-Term Effects: Evaluating the impact on flowering time, fruit/seed yield, and potential soil residual effects is necessary for commercial applications.
-
Synergistic Effects: Investigating combinations of S(+)-Diniconazole with other PGRs or biostimulants could unlock novel growth regulation strategies.
By employing rigorous, self-validating experimental designs, the scientific community can fully characterize and harness the potential of S(+)-Diniconazole to advance agricultural and horticultural practices.
References
- Rayfull Chemicals. (2026, January 22). What is the effect of Diniconazole on the shoot growth of plants? Rayfull Chemicals Blog.
- Kim, J. H., et al. (2025). Comparison of Growth-Inhibition Effect with Diniconazole Applications on Plug-seedlings Growth in Cucumber (Cucumis sativus L.). Korean Journal of Plant Resources, 38(6), 771-782.
-
Hwang, S. J., et al. (2018). Effect of Diniconazole on Growth and Flowering of Vinca rocea and Salvia splendis. ResearchGate. [Link]
-
Lyu, D., et al. (2023). Diniconazole Promotes the Yield of Female Hemp (Cannabis sativa) Inflorescence and Cannabinoids in a Vertical Farming System. MDPI. [Link]
-
Lee, J. H., et al. (2017). Effect of diniconazole on the growth and taking roots after transplanting of Sesamum indicum 'Baekseol' plug seedlings. ResearchGate. [Link]
-
Henriksen, P., et al. (2004). Standard procedure for the determination of chlorophyll a by spectroscopic methods. ResearchGate. [Link]
-
Manea, A. I., et al. (2025). Effect of Plant Growth Regulators on Leaf Number, Leaf Area and Leaf Dry Matter in Grape. ResearchGate. [Link]
-
Jeong, E. J., et al. (2020). Effects of Different Application Approaches with Diniconazole on the Inhibition of Stem Elongation and the Stimulation of Root Development of Cylindrical Paper Pot Seedling. ResearchGate. [Link]
-
Valladares, F., & Niinemets, Ü. (2024). Dose-response curves: the next frontier in plant ecology. Trends in Plant Science. [Link]
- Daily Express. (2024, November 26). Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose?
-
Dias, M. C. (2012). Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Quantitative Relationship of Plant Height and Leaf Area Index of Spring Maize under Different Water and Nitrogen Treatments Based on Effective Accumulated Temperature. MDPI. [Link]
-
YSI Inc. (n.d.). The Basics of Chlorophyll Measurement. YSI. [Link]
-
PubChem. (n.d.). Diniconazole. National Center for Biotechnology Information. [Link]
-
Ghimire, T. P., et al. (2023). Assessing the impact of plant growth regulators on anther retention and Fusarium head blight in spring wheat (Triticum aestivum L.) infected by Fusarium graminearum in field conditions. Canadian Journal of Plant Science. [Link]
-
FDA. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration. [Link]
-
Akamine, E. K. (1948). Plant-Growth Regulators as Selective Herbicides. University of Hawaii Agricultural Experiment Station. [Link]
-
Li, J., et al. (2024). Simulation Model Construction of Plant Height and Leaf Area Index Based on the Overground Weight of Greenhouse Tomato: Device Development and Application. ResearchGate. [Link]
-
Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Hansatech Instruments. [Link]
-
Wu, J., et al. (2018). Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters. MDPI. [Link]
-
Sabo, S. (1995). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship. [Link]
-
Khan, A. L., et al. (2017). Gibberellins Producing Endophytic Fungus Porostereum spadiceum AGH786 Rescues Growth of Salt Affected Soybean. PMC - NIH. [Link]
-
Latimer, J. G. (1991). Growth Response of Selected Container-grown Bedding Plants to Paclobutrazol, Uniconizole, and Daminozide. SciSpace. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the effect of Diniconazole on the shoot growth of plants? - Blog - Rayfull Chemicals [rayfull.net]
- 6. Diniconazole | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gibberellins Producing Endophytic Fungus Porostereum spadiceum AGH786 Rescues Growth of Salt Affected Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.apub.kr [cdn.apub.kr]
- 14. Both paclobutrazol and uniconazole can control the growth of plants, but the effects of control are obviously different. How to choose? - Knowledge [plantgrowthhormones.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chlorophyll Content Measurement Introduction – Hansatech Instruments Ltd [hansatech-instruments.com]
- 19. Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ysi.com [ysi.com]
- 22. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Diniconazole Residue Analysis Methods
Introduction: The Imperative for Reliable Diniconazole Monitoring
Diniconazole is a triazole fungicide effective against a wide spectrum of plant diseases, including powdery mildew and rusts.[1] Its application in agriculture necessitates robust analytical surveillance to ensure residues in food products do not exceed legally established Maximum Residue Limits (MRLs), thereby safeguarding consumer health and facilitating international trade.[2] The reliability of this surveillance hinges on the accuracy and comparability of data generated by different analytical laboratories.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system. They provide an objective, external evaluation of a laboratory's performance, demonstrating competence to accreditation bodies and regulatory authorities.[3][4][5] As defined by ISO/IEC 17043, proficiency testing involves using inter-laboratory comparisons to determine the performance of individual laboratories for specific tests or measurements.[3][4][6] This guide offers a comparative analysis of the predominant analytical methods for Diniconazole residue determination and provides a framework for designing and executing a scientifically rigorous ILC.
Comparative Overview of Core Analytical Methodologies
The choice of analytical technique is the most critical variable in residue analysis. For Diniconazole, chromatographic methods are favored for their sensitivity and selectivity.[1] The two most prominent approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with various detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds, including thermally labile ones like many modern fungicides.
2.1.1 Principle of Operation The method involves a liquid chromatograph (LC) that separates Diniconazole from other matrix components. The analyte then enters a tandem mass spectrometer (MS/MS), where it is ionized (typically via electrospray ionization - ESI), selected by a first mass analyzer, fragmented, and the resulting characteristic fragments are identified by a second mass analyzer. This multiple reaction monitoring (MRM) mode provides two layers of specificity, significantly reducing the likelihood of false positives.[7]
2.1.2 Standard Experimental Workflow: QuEChERS & LC-MS/MS A widely adopted sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been standardized by bodies like AOAC.[8]
Caption: Fig. 1: Typical QuEChERS and LC-MS/MS Workflow.
2.1.3 Detailed Protocol (Exemplary)
-
Sample Comminution: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit) to ensure uniformity. This step is critical as poor homogeneity can be a significant source of variability.[9]
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Causality: Acetonitrile is a polar solvent that efficiently extracts a wide range of pesticides, including Diniconazole, from high-moisture matrices.[10]
-
Salting-Out Liquid-Liquid Partitioning: Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the polar Diniconazole into the acetonitrile layer.
-
Centrifugation: Shake vigorously and centrifuge. This separates the sample solids and aqueous layer from the acetonitrile extract.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Causality: PSA removes organic acids and other polar interferences, while MgSO₄ removes excess water, resulting in a cleaner extract that minimizes matrix effects in the MS source.[11]
-
Final Preparation: Centrifuge the d-SPE tube and filter the supernatant through a 0.2 µm filter into an autosampler vial.[11]
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[10][12] Detection is performed in positive ion electrospray (ESI+) MRM mode.[7][12]
Gas Chromatography (GC)
GC is a powerful technique for volatile and semi-volatile compounds. Diniconazole is amenable to GC analysis, often after derivatization, although modern instruments can analyze it directly.
2.2.1 Principle of Operation The sample extract is injected into a heated inlet, which vaporizes the sample. An inert carrier gas sweeps the vaporized analytes onto a long, thin capillary column. The column separates components based on their boiling points and interaction with the column's stationary phase. As components elute, they are detected. Common detectors include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like Diniconazole, and Mass Spectrometry (MS or MS/MS).
2.2.2 Standard Experimental Workflow: GC-ECD/MS
-
Extraction: Similar to LC-MS/MS, extraction is performed with a solvent like acetone, methanol, or acetonitrile.[1][13]
-
Partition & Cleanup: A liquid-liquid partition (e.g., with methylene chloride) is often used to transfer Diniconazole into a less polar solvent suitable for GC.[13] Column chromatography cleanup (e.g., using Florisil) may be required to remove matrix co-extractives that could interfere with the analysis or contaminate the GC system.[12]
-
Solvent Exchange & Concentration: The solvent is carefully evaporated and exchanged for a final solvent (e.g., hexane or toluene) and concentrated to a small volume to enhance sensitivity.
-
GC Analysis: The final extract is injected into the GC. A temperature program is used to ramp the oven temperature, allowing for the sequential elution of compounds.
Performance Characteristics: A Head-to-Head Comparison
The selection of a method for an ILC should be based on a thorough understanding of its performance capabilities. The following table summarizes typical performance data derived from published methods.
| Parameter | LC-MS/MS | GC-ECD / GC-MS | Rationale & Authoritative Guidance |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg[7][12] | 0.001 - 0.01 mg/kg[13] | Both techniques can achieve the low LOQs required for MRL compliance. LC-MS/MS is often slightly more sensitive for multi-residue methods.[11] |
| Recovery (%) | 78.8 - 108%[7][12] | > 90%[13] | SANTE guidelines consider a mean recovery range of 70-120% acceptable for method validation. |
| Precision (RSD %) | 2.1 - 6.9%[7] | < 22%[13] | Precision, expressed as Relative Standard Deviation (RSD), should ideally be ≤20% according to SANTE guidelines. |
| Selectivity | Very High (MRM) | Moderate (ECD) to High (MS) | LC-MS/MS offers superior selectivity due to the precursor-product ion transition, minimizing matrix interferences. |
| Sample Throughput | High (with QuEChERS) | Moderate | QuEChERS sample preparation significantly increases the throughput for LC-MS/MS workflows. |
| Cost & Complexity | High | Moderate to High | LC-MS/MS systems generally have higher acquisition and maintenance costs. |
Designing a Robust Inter-laboratory Comparison (ILC)
A successful ILC for Diniconazole analysis requires meticulous planning, execution, and statistical evaluation, adhering to international standards such as ISO/IEC 17043.[4][6]
Caption: Fig. 2: Logical Flow of an Inter-laboratory Comparison.
Protocol for ILC Organization
-
Test Material Preparation:
-
Select a relevant and challenging matrix (e.g., apples, wheat flour).
-
Ensure the base material is free of Diniconazole or has a very low, consistent background level.
-
Prepare a bulk homogenate of the material.
-
Fortify the material with a certified reference standard of Diniconazole to a concentration relevant to MRLs. Causality: Using a certified standard ensures the traceability and accuracy of the fortified concentration.[14]
-
Thoroughly mix to ensure the homogeneity of the entire batch.
-
-
Homogeneity and Stability Testing:
-
Before distribution, the provider must verify that the material is sufficiently homogeneous. This is critical; if the samples are not equivalent, the comparison is invalid.
-
Analyze at least 10 samples, taken randomly from the batch, in duplicate under repeatable conditions.
-
The variance between samples must be acceptably small compared to the overall variance of the ILC, as per statistical tests outlined in ISO 13528.[15]
-
Conduct stability testing to ensure the analyte concentration does not change significantly during shipping and storage.
-
-
Distribution and Analysis:
-
Ship samples to participating laboratories under appropriate temperature conditions.
-
Provide clear instructions, including the deadline for reporting results and the required reporting format (e.g., report result in mg/kg to three significant figures).[16]
-
Laboratories should analyze the ILC sample using their routine, validated method, treating it as a typical sample.[5]
-
-
Statistical Evaluation of Performance:
-
Assigned Value (x_pt): The "true" concentration is determined. This can be the formulation value (if reliable) or, more commonly, the consensus value from participant results (e.g., the robust mean after outlier removal).
-
Performance Scoring: The most common scoring method is the z-score , calculated as:
-
z = (x - x_pt) / σ_p
-
Where:
-
x is the participant's result.
-
x_pt is the assigned value.
-
σ_p is the standard deviation for proficiency assessment. This can be a prescribed value or derived from the results.
-
-
-
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
-
-
Conclusion and Best Practices
Both LC-MS/MS and GC-based methods are capable of providing accurate and reliable data for Diniconazole residue analysis. LC-MS/MS, particularly when paired with QuEChERS, offers advantages in selectivity and throughput for multi-residue analysis.[8] The choice of method within a laboratory will depend on available instrumentation, sample matrices, and regulatory requirements.
Participation in a well-designed ILC is an indispensable tool for any laboratory conducting Diniconazole residue analysis. It provides the ultimate test of a method's "fitness for purpose" and delivers an independent verification of a laboratory's competence. For ILC providers, strict adherence to ISO 17043 is paramount to ensure the results are meaningful and trusted by participants and accreditation bodies alike.[17] Ultimately, this rigorous, multi-faceted approach to quality assurance is what underpins confidence in the global food safety system.
References
-
Asakura, T., Kitamura, M., Seki, W., et al. (2017). [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 58(4), 195-200. [Link]
-
Lee, J. E., Jang, S. H., Hur, S. H., et al. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Food Science and Technology. [Link]
-
Wang, P., Wang, J., Fan, C., et al. (2013). LC-MS/MS method for simultaneous determination of myclobutanil, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. ResearchGate. [Link]
-
Japanese Ministry of Health, Labour and Welfare. (Date not specified). Analytical Method for Diniconazole (Agricultural Products). MHLW.go.jp. [Link]
-
European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Food.ec.europa.eu. [Link]
-
Papadopoulou-Mourkidou, E., & Patsias, J. (1996). Determination of Tetraconazole and Diniconazole Fungicide Residues in Tomatoes and Green Beans by Capillary Gas Chromatography. ResearchGate. [Link]
-
AOAC International. (Date not specified). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC.org. [Link]
-
Codex Alimentarius Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. Fao.org. [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. PJLA.us. [Link]
-
AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC.org. [Link]
-
Osman, K. A., Al-Humaid, A. M., Al-Rehiayani, S. M., & Al-Redhaiman, K. N. (2010). Determination of Diniconazole Fungicide Residues in Grapes and Zucchini by Capillary Gas Chromatography. Mansoura.edu.eg. [Link]
-
NATA. (2023). ISO/IEC FDIS 17043. NATA.com.au. [Link]
-
Codex Alimentarius Commission. (1993). GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS CAC/GL 40-1993. Fao.org. [Link]
-
Yan, H. F., Li, Y. J., Wang, M. L., et al. (2013). Determination of Diniconazole Residue in Fruits by HPLC-MS/MS. Lpic.cas.cn. [Link]
-
ANAB. (Date not specified). ISO/IEC 17043. ANAB.ansi.org. [Link]
-
AOAC International. (Date not specified). Proficiency Testing Program. AOAC.org. [Link]
-
USDA Agricultural Marketing Service. (Date not specified). NOP 2611 Instruction on Laboratory Selection Criteria for Pesticide Residue Testing. AMS.usda.gov. [Link]
-
IRNAC. (Date not specified). ISO/IEC 17043 - Proficiency Testing in Conformity Assessment. IRNAC.ir. [Link]
-
Eurachem. (2025). Validation of analytical methods. Eurachem.org. [Link]
-
Thompson, M., & Wood, R. (1993). The international harmonized protocol for the proficiency testing of analytical chemistry laboratories. SciSpace. [Link]
-
Thompson, M., Ellison, S. L. R., & Wood, R. (2006). The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories (IUPAC Technical Report). ResearchGate. [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia.it. [Link]
-
TestQual. (Date not specified). Proficiency Tests - Pesticides residues. Testqual.com. [Link]
-
iTeh Standards. (2024). EN ISO/IEC 17043:2023/A11:2024 - Conformity assessment - General requirements for the competence of proficiency testing providers. iTeh.ai. [Link]
-
Phytocontrol. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Phytocontrol.com. [Link]
-
European Food Safety Authority. (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. EFSA.europa.eu. [Link]
-
BVL. (Date not specified). Method validation and analytical quality control in pesticide residues analysis. BVL.bund.de. [Link]
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. TestQual [testqual.com]
- 3. nata.com.au [nata.com.au]
- 4. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 5. aoac.org [aoac.org]
- 6. pjlabs.com [pjlabs.com]
- 7. Determination of Diniconazole Residue in Fruits by HPLC-MS/MS----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 8. food.ec.europa.eu [food.ec.europa.eu]
- 9. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. scispace.com [scispace.com]
- 16. ams.usda.gov [ams.usda.gov]
- 17. irnac.org [irnac.org]
Safety Operating Guide
Navigating the Safe Handling of Diniconazole: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for handling Diniconazole, a potent triazole fungicide. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your laboratory environment. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep understanding of safe laboratory practices.
Understanding the Risks: Why Specific PPE is Crucial
Diniconazole, while an effective agricultural tool, presents several hazards to laboratory personnel. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child. Furthermore, it can cause damage to organs through single or repeated exposure and is very toxic to aquatic life. The primary routes of occupational exposure are inhalation of dust particles and dermal contact. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical line of defense.
Hazard Profile of Diniconazole
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | PubChem |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | PubChem |
| Specific Target Organ Toxicity | Causes damage to organs (single exposure) and may cause damage to organs through prolonged or repeated exposure. | PubChem |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | PubChem |
Core Personal Protective Equipment (PPE) for Handling Diniconazole
A risk-based approach is paramount when selecting PPE. The following recommendations are based on the known hazards of Diniconazole in a solid, powdered form, which is a common state for this compound in a laboratory setting.
Respiratory Protection: Preventing Inhalation of Particulates
Given that Diniconazole is often handled as a powder, the potential for aerosolization and subsequent inhalation is a primary concern.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling small quantities of Diniconazole powder in a well-ventilated area.
-
For Higher Risk Procedures: For activities with a higher potential for dust generation, such as large-scale transfers or if working outside of a ventilated enclosure, a half-mask or full-facepiece respirator with P100 particulate filters is recommended.
-
Causality: The "P" rating indicates that the filter is strongly resistant to oil, providing a broader spectrum of protection, although Diniconazole itself is not an oil-based substance. The "100" signifies that the filter is capable of removing at least 99.97% of airborne particles.
Hand Protection: Your First Line of Dermal Defense
Dermal absorption is a significant route of exposure for many chemicals, including fungicides. The choice of glove material is critical to prevent skin contact.
-
Recommended Glove Material: Nitrile gloves are recommended for handling Diniconazole. They offer good resistance to a wide range of chemicals, including many pesticides.
-
Glove Thickness: A minimum thickness of 4 mils (0.1 mm) is advised. For tasks involving prolonged contact or immersion, a heavier-duty nitrile glove (e.g., 8 mils or 0.2 mm) should be used.
-
Double Gloving: For procedures with a high risk of splashing or contamination, double gloving provides an additional layer of protection.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Change gloves immediately if they become contaminated.
Eye and Face Protection: Shielding Against Splashes and Dust
Protecting your eyes from chemical splashes and airborne particles is non-negotiable in a laboratory setting.
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement for handling Diniconazole.
-
Enhanced Protection: For tasks with a higher risk of splashing or dust generation, chemical splash goggles are essential.
-
Full Face Protection: When handling larger quantities or during procedures with a significant risk of facial exposure, a face shield worn over safety glasses or goggles is required.
-
Causality: The delicate tissues of the eyes are highly susceptible to chemical irritation and absorption. A seemingly minor splash can cause significant and lasting damage.
Body Protection: Minimizing Skin Contact
Your personal clothing is not considered protective equipment. A dedicated laboratory coat is essential to prevent the contamination of your everyday attire.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material, such as cotton or a polyester/cotton blend, should be worn at all times when handling Diniconazole.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Suit: In the event of a large spill or during extensive decontamination procedures, a disposable chemical-resistant suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For areas with a risk of spills, chemical-resistant shoe covers or boots should be worn.
-
Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a spill, preventing the chemical from reaching your skin.
Procedural Guidance: From Preparation to Disposal
A self-validating system of protocols is key to ensuring consistent safety. The following step-by-step guidance outlines the essential procedures for handling Diniconazole.
Workflow for Handling Diniconazole Powder
Caption: A procedural workflow for the safe handling of Diniconazole powder in a laboratory setting.
Decontamination Protocol
-
Isolate the Area: If a spill occurs, immediately alert others in the vicinity and restrict access to the contaminated area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including double nitrile gloves, a lab coat, and eye/face protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid Diniconazole, carefully cover the spill with a damp paper towel to avoid generating dust. For liquid solutions, use an absorbent material like vermiculite or a chemical spill pillow to contain the spill.
-
Clean the Area:
-
For Solid Spills: Gently wipe the area with the damp paper towel, moving from the outside of the spill inward. Place the contaminated towel in a designated hazardous waste bag.
-
For Liquid Spills: Once the liquid is absorbed, use forceps to place the absorbent material into a hazardous waste bag.
-
-
Decontaminate Surfaces:
-
Wash the affected area with a detergent solution and water.
-
Rinse the area with water.
-
Wipe the area with a 70% ethanol solution.
-
Allow the surface to air dry completely.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
Doff PPE and Wash Hands: Carefully remove your PPE, avoiding contact with the contaminated exterior. Wash your hands thoroughly with soap and water.
Disposal Plan
All Diniconazole waste, including unused product, contaminated materials, and rinsate, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name ("Diniconazole"), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
-
Liquid Waste:
-
Collect all liquid waste containing Diniconazole in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix Diniconazole waste with other incompatible chemical waste streams.
-
-
Empty Containers:
-
"Empty" containers that held Diniconazole are still considered hazardous waste and must be disposed of accordingly.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol, depending on the original formulation). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's hazardous waste management plan.
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for Diniconazole to the medical personnel.
Conclusion: A Culture of Safety
Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and responsibility within the laboratory. By understanding the rationale behind each safety measure, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This proactive approach to safety is fundamental to conducting high-quality, ethical, and impactful scientific research.
References
-
PubChem. Diniconazole. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Glove Selection Chart. U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal.[Link]
-
U.S. Environmental Protection Agency (EPA). The Law on Pesticide Wastes.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). Updated Regulations to Protect Agricultural Workers. Centers for Disease Control and Prevention. [Link]
-
Purdue University. U.S. EPA Pesticide Registration (PR) Notice 83-3. CERIS. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]
-
U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
